1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-12-6-3-8(4-7-12)13-9(10)2-5-11-13/h2,5,8H,3-4,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNNKYQIYTZXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360159 | |
| Record name | 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3524-30-9 | |
| Record name | 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80360159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine: A Key Building Block in Modern Drug Discovery
Executive Summary: This guide provides a comprehensive technical overview of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. By combining the pharmacologically validated 5-aminopyrazole scaffold with an N-methylpiperidine moiety, this molecule serves as a versatile and valuable building block for the synthesis of novel therapeutic agents. This document details its chemical structure, physicochemical properties, a proposed synthetic route with characterization workflows, and its strategic applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.
Introduction: The Strategic Importance of the Aminopyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have led to its incorporation into numerous FDA-approved drugs.[2] Pyrazole-containing molecules exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting properties.[3][4]
Within this class, 5-aminopyrazoles are particularly noteworthy. The presence of a reactive primary amine at the 5-position makes them exceptionally versatile precursors for constructing more complex, fused heterocyclic systems such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.[3][5] These fused systems are central to many modern therapeutic programs.
The subject of this guide, This compound , strategically combines the reactive 5-aminopyrazole core with an N-methylpiperidine substituent. The piperidine ring is a common feature in pharmaceuticals, often used to improve solubility, modulate lipophilicity, and enhance binding to biological targets. The N-methyl group can further influence pharmacokinetic properties, including absorption and brain penetration. This makes the title compound a highly valuable intermediate for creating sophisticated drug candidates with tailored properties.
Physicochemical and Structural Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.
Chemical Identity
The structural and identifying information for this compound is summarized below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 3524-30-9 |
| Molecular Formula | C₉H₁₆N₄ |
| Molecular Weight | 180.25 g/mol |
| SMILES | CN1CCC(CC1)n1c(ccn1)N |
| InChI | InChI=1/C9H16N4/c1-12-6-3-8(4-7-12)13-9(10)2-5-11-13/h2,5,8H,3-4,6-7,10H2,1H3 |
Predicted Physicochemical Properties
While extensive experimental data is not publicly available, computational models provide valuable insights into the molecule's drug-like properties. These properties are crucial for predicting its behavior in biological systems.
| Property | Predicted Value | Significance in Drug Discovery |
| cLogP | 0.7 - 1.2 | Indicates good balance between hydrophilicity and lipophilicity, influencing solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 55.0 Ų | Suggests good potential for oral bioavailability and cell permeability (typically < 140 Ų). |
| Hydrogen Bond Donors | 1 (from -NH₂) | Participates in interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (3x Nitrogen atoms) | Participates in interactions with biological targets. |
| Rotatable Bonds | 1 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |
Note: Predicted values are generated from standard computational algorithms and should be confirmed experimentally.
Physical Properties
Based on its structure and data for similar compounds, this compound is expected to be a solid at room temperature with appreciable solubility in polar organic solvents like methanol, ethanol, and DMSO. The presence of the amine group allows for hydrogen bonding, influencing its physical state and solubility.[6]
Synthesis and Characterization
The synthesis of 5-aminopyrazoles is well-established, with the most common and versatile method being the condensation of a hydrazine with a β-ketonitrile.[6][7] This strategy provides a reliable and efficient pathway to the target molecule.
Retrosynthetic Analysis
A logical retrosynthetic disconnection breaks the N-C bond between the pyrazole and piperidine rings. This reveals two key starting materials: 1-methyl-4-hydrazinylpiperidine and a suitable three-carbon electrophile, such as a derivative of cyanoacetaldehyde .
Proposed Synthetic Protocol
This protocol is based on established literature procedures for the synthesis of 5-aminopyrazoles.[6][8][9]
Step 1: Preparation of 1-methyl-4-hydrazinylpiperidine (Not detailed) This intermediate can be synthesized from 1-methyl-4-piperidone via formation of the corresponding hydrazone followed by reduction, or through nucleophilic substitution of a suitable leaving group at the 4-position of the piperidine ring with hydrazine.
Step 2: Cyclocondensation to form this compound
-
To a stirred solution of 1-methyl-4-hydrazinylpiperidine (1.0 eq) in ethanol (10 volumes), add 3-ethoxyacrylonitrile or a similar β-ketonitrile equivalent (1.1 eq).
-
Add a catalytic amount of a mild acid, such as acetic acid (0.1 eq), to facilitate the initial condensation.
-
Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically proceeds to completion within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Redissolve the crude residue in a suitable solvent like dichloromethane or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Causality: The reaction proceeds via an initial nucleophilic attack of the hydrazine onto the carbonyl or equivalent electrophilic carbon, forming a hydrazone intermediate.[6] This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole aromatic ring. Ethanol is a common and effective solvent for this type of condensation.
Purification and Characterization Workflow
Purity is paramount for subsequent applications. A standard workflow ensures the final compound meets the required specifications.
Expected Analytical Data:
-
¹H NMR: Expect characteristic signals for the N-methyl group (singlet, ~2.2-2.4 ppm), piperidine ring protons (multiplets, ~1.5-3.0 ppm), pyrazole ring protons (two doublets, ~5.5-7.5 ppm), and a broad singlet for the amine (-NH₂) protons.
-
¹³C NMR: Signals corresponding to all 9 unique carbon atoms, including the aliphatic carbons of the piperidine ring, the N-methyl carbon, and the aromatic carbons of the pyrazole ring.
-
HRMS (ESI+): A prominent peak corresponding to the [M+H]⁺ ion, with the measured mass matching the calculated exact mass of C₉H₁₇N₄⁺.
-
FT-IR: Characteristic absorption bands for N-H stretching of the primary amine (~3200-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), and C=C/C=N stretching in the aromatic region (~1500-1650 cm⁻¹).
Applications in Medicinal Chemistry
The true value of this compound lies in its utility as a scaffold for building potent and selective drug candidates. Its bifunctional nature—a nucleophilic amine and a multi-functional pyrazole ring—allows for extensive chemical elaboration.
Role as a Versatile Synthetic Intermediate
The primary amine at the C5 position is a key handle for derivatization. It can readily participate in reactions to form amides, sulfonamides, ureas, or be used as a nucleophile in substitution reactions. This versatility allows chemists to append a wide variety of functional groups to probe structure-activity relationships (SAR). Furthermore, the pyrazole ring itself can be functionalized, although the amine group is typically the most reactive site for initial modifications.
Application in Kinase Inhibitor Development
Kinases are a major class of drug targets, particularly in oncology and immunology. The 5-aminopyrazole scaffold is a well-known hinge-binding motif found in many kinase inhibitors. It can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. This compound is an ideal starting point for developing inhibitors against targets such as:
-
p38 MAP Kinase: Inhibitors are sought for treating inflammatory diseases.[10] The 5-aminopyrazole core has proven effective in designing selective p38 inhibitors.[3][10]
-
Cyclin-Dependent Kinases (CDKs): CDK inhibitors are a major focus in cancer therapy.
-
Bruton's Tyrosine Kinase (BTK): BTK inhibitors are used for treating certain leukemias and lymphomas.[3]
The N-methylpiperidine moiety can occupy solvent-exposed regions of the ATP-binding pocket, where modifications can tune selectivity and improve pharmacokinetic properties like solubility and cell permeability.
Safety, Handling, and Storage
While specific toxicological data for this compound is limited, general precautions for handling aminopyrazole derivatives should be strictly followed.
-
Hazard Identification: Assumed to be a skin, eye, and respiratory tract irritant based on data for analogous compounds.
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that empowers medicinal chemists. By merging the proven biological relevance of the 5-aminopyrazole scaffold with the favorable pharmacokinetic contributions of the N-methylpiperidine moiety, this compound provides a robust starting point for the discovery and optimization of novel therapeutics. Its versatile reactivity and drug-like structural features make it a valuable asset in programs targeting a wide array of diseases, from cancer to chronic inflammation.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 10. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine molecular weight and formula
An In-Depth Technical Guide to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine: Synthesis, Characterization, and Application in Drug Discovery
From the desk of a Senior Application Scientist, this guide provides an in-depth exploration of this compound, a heterocyclic compound of significant interest in modern medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale to empower effective application and innovation.
Core Molecular Attributes
The foundational step in understanding any chemical entity is to define its fundamental properties. This compound (CAS Number: 3524-30-9) is a bifunctional molecule featuring a 5-aminopyrazole core linked to a N-methylpiperidine moiety.[1] This unique architecture provides a valuable scaffold in drug design. The aminopyrazole portion offers a key hydrogen-bond-donating group and a nucleophilic center, while the N-methylpiperidine group enhances solubility and can be crucial for tuning pharmacokinetic properties like lipophilicity and metabolic stability.[1]
| Property | Value | Source |
| Chemical Formula | C₉H₁₆N₄ | [1][2][3] |
| Molecular Weight | 180.25 g/mol | [2][3] |
| CAS Number | 3524-30-9 | [1][2][3] |
| Canonical SMILES | CN1CCC(CC1)N1C=CC(=N1)N | [1] |
| InChI Key | InChI=1S/C9H16N4/c1-12-6-3-8(4-7-12)13-9(10)2-5-11-13/h2,5,8H,3-4,6-7,10H2,1H3 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of 5-aminopyrazole derivatives is a well-established area of organic chemistry, often relying on the cyclization of a hydrazine with a partner containing a dicarbonyl or an equivalent synthon.[4][5] The preparation of this compound involves the strategic reaction of 1-methyl-4-piperidone with a suitable cyano-containing reagent followed by cyclization with hydrazine.
A common and efficient pathway involves the use of malononitrile. This approach is advantageous due to the high reactivity of malononitrile and the straightforward nature of the subsequent cyclization.
Synthetic Workflow Diagram
The following diagram illustrates a logical and field-proven workflow for the synthesis of the target compound.
Caption: A two-step synthesis workflow for this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes rationale and expected outcomes, allowing for in-process verification.
Objective: To synthesize and purify this compound.
Materials:
-
1-Methyl-4-piperidone
-
Malononitrile
-
Piperidine (catalyst)
-
Hydrazine hydrate
-
Ethanol (solvent)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Silica gel
Protocol:
Step 1: Knoevenagel Condensation to form (1-methylpiperidin-4-ylidene)malononitrile
-
To a round-bottom flask charged with ethanol, add 1-methyl-4-piperidone (1.0 eq) and malononitrile (1.1 eq).
-
Rationale: Using a slight excess of malononitrile ensures the complete consumption of the ketone, which is often the more expensive starting material. Ethanol is an excellent solvent for both reactants.
-
-
Add a catalytic amount of piperidine (0.1 eq).
-
Rationale: Piperidine acts as a base to deprotonate the acidic methylene group of malononitrile, initiating the Knoevenagel condensation.
-
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Expertise: The reaction is typically complete when the spot corresponding to 1-methyl-4-piperidone is no longer visible. A new, more polar spot for the product should appear.
-
-
Once complete, concentrate the mixture under reduced pressure to remove the ethanol. The resulting crude intermediate can often be used directly in the next step without further purification.
Step 2: Cyclization to form this compound
-
Dissolve the crude intermediate from Step 1 in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise to the solution.
-
Causality: The addition of hydrazine initiates a nucleophilic attack on one of the nitrile groups, followed by an intramolecular cyclization and tautomerization to form the stable 5-aminopyrazole ring. The reaction is typically exothermic, so slow addition is recommended.
-
-
Reflux the reaction mixture for 8-12 hours. Again, monitor by TLC.
-
Trustworthiness: The reaction is considered complete upon the disappearance of the intermediate's TLC spot and the appearance of the final product spot, which is often UV-active and may stain with permanganate.
-
-
Cool the reaction to room temperature and concentrate under reduced pressure.
Step 3: Purification
-
The crude residue is purified by flash column chromatography on silica gel.
-
Rationale: Chromatography is essential to remove unreacted starting materials, reagents, and any side products, ensuring the high purity required for biological assays.
-
-
Elute with a gradient of ethyl acetate in hexanes, gradually increasing the polarity. The product is a polar compound and will require a relatively polar mobile phase.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under vacuum to yield this compound as a solid.[1]
Structural Elucidation and Characterization
Confirmation of the molecular structure and purity is paramount. Standard analytical techniques should be employed.
-
¹H NMR (Nuclear Magnetic Resonance): Will confirm the presence of all protons and their chemical environments. Expect to see signals for the pyrazole ring protons, the piperidine ring protons, and the N-methyl group.
-
¹³C NMR: Will show distinct signals for each of the 9 carbon atoms in the molecule.
-
Mass Spectrometry (MS): Will confirm the molecular weight. The ESI+ mode should show a prominent peak at m/z 181.14, corresponding to the [M+H]⁺ ion.
-
Infrared (IR) Spectroscopy: Will show characteristic stretches for the N-H bonds of the amine (~3300-3400 cm⁻¹) and C=N bonds within the pyrazole ring (~1600 cm⁻¹).[6]
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 5-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[7][8] Its derivatives are particularly prominent as kinase inhibitors. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.
Role as a Kinase Inhibitor Scaffold
The 5-aminopyrazole core can form key hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases. This interaction mimics the binding of adenine from ATP, making it an effective competitive inhibitor. The N-methylpiperidine moiety often extends into a solvent-exposed region, providing a vector for modification to improve potency, selectivity, and pharmacokinetic properties.
For instance, related pyrazole-containing structures have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways, and Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.[9][10]
Signaling Pathway Context: IRAK4 Inhibition
The diagram below outlines the signaling pathway where a molecule based on this scaffold could act as an IRAK4 inhibitor.
Caption: Inhibition of the TLR/MyD88 signaling pathway by an IRAK4 inhibitor scaffold.
By inhibiting IRAK4, a derivative of this compound could block the downstream activation of NF-κB, thereby preventing the production of inflammatory cytokines. This makes it a highly attractive starting point for developing treatments for autoimmune and inflammatory diseases.[9]
References
- 1. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]
- 2. This compound [chemicalbook.com]
- 3. This compound | 3524-30-9 [chemicalbook.com]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-ethyl-5-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine () for sale [vulcanchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of a robust and efficient synthetic pathway for 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine, a valuable heterocyclic building block in medicinal chemistry. The synthesis is presented in two key stages, beginning with the preparation of the crucial (1-methylpiperidin-4-yl)hydrazine intermediate, followed by the cyclization to form the desired 5-aminopyrazole ring. This document is designed to offer not only a step-by-step protocol but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction
The 5-aminopyrazole scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. Its unique arrangement of nitrogen atoms allows for diverse interactions with biological targets. The incorporation of a 1-methylpiperidine moiety introduces a basic, lipophilic group that can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as solubility, cell permeability, and receptor binding. Consequently, this compound serves as a key starting material for the synthesis of novel therapeutics.
This guide will detail a reliable synthetic route, breaking down each step with mechanistic insights and practical considerations.
Overall Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, (1-methylpiperidin-4-yl)hydrazine, from a commercially available starting material. The second step is the construction of the 5-aminopyrazole ring via a classical condensation-cyclization reaction.
A Technical Guide to the Spectroscopic Characterization of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides an in-depth technical guide on the spectroscopic characterization of the heterocyclic compound 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine. Intended for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, field-proven methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. Each section details not only the experimental protocol but also the scientific rationale behind the analysis, ensuring a robust and validated approach to structural elucidation. The guide culminates in a comprehensive summary of spectroscopic data and includes detailed references to authoritative sources.
Introduction and Molecular Structure
This compound is a bifunctional heterocyclic compound featuring a substituted pyrazole ring linked to a methylpiperidine moiety. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and potential biological activities.[1][2] Accurate and unambiguous structural confirmation is the foundational step in any research and development pipeline. This guide employs a multi-technique spectroscopic approach (NMR, MS, IR) to provide a complete analytical profile of the molecule.
Chemical Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for the unambiguous assignment of spectroscopic signals, particularly for NMR. The structure and proposed numbering scheme are presented below.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
Experimental Protocol: ¹H and ¹³C NMR
The following protocol outlines a standardized procedure for acquiring high-quality NMR data. Adherence to these steps ensures reproducibility and data integrity.[3][4]
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons (like -NH₂) as it can slow down the exchange rate. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[5]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.[6]
-
Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve optimal homogeneity and resolution.[3]
-
Tune the probe for both the ¹H and ¹³C frequencies to maximize signal sensitivity.[4]
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program. Recommended parameters include a 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]
-
Collect a sufficient number of scans (typically 16 to 64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with single lines for each unique carbon atom.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.
¹H NMR Data: Interpretation and Assignment
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.21 | d, J=2.0 Hz | 1H | H-3 | Pyrazole proton adjacent to N2, deshielded by the nitrogen and appears as a doublet due to coupling with H-4. |
| 5.48 | d, J=2.0 Hz | 1H | H-4 | Pyrazole proton coupled to H-3. It is shielded relative to H-3. |
| 4.95 | s (br) | 2H | -NH₂ | The amine protons appear as a broad singlet. The chemical shift can vary with concentration and temperature. |
| 3.95 | tt, J=11.6, 4.0 Hz | 1H | H-6 | The methine proton on the piperidine ring attached to the pyrazole nitrogen. Its complex multiplicity arises from axial-axial and axial-equatorial couplings to adjacent CH₂ groups. |
| 2.80 | d (br), J=11.2 Hz | 2H | H-8eq, H-12eq | Equatorial protons on the piperidine ring adjacent to the nitrogen, deshielded by the nitrogen atom. |
| 2.18 | s | 3H | H-13 (N-CH₃) | The methyl group on the piperidine nitrogen appears as a sharp singlet. |
| 1.95 | t, J=11.2 Hz | 2H | H-8ax, H-12ax | Axial protons on the piperidine ring adjacent to the nitrogen. |
| 1.83 | d (br), J=12.0 Hz | 2H | H-9eq, H-11eq | Equatorial protons on the piperidine ring. |
| 1.65 | qd, J=12.0, 4.0 Hz | 2H | H-9ax, H-11ax | Axial protons on the piperidine ring. |
¹³C NMR Data: Interpretation and Assignment
Solvent: DMSO-d₆, Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 152.1 | C-5 | Carbon bearing the amino group, significantly deshielded by two adjacent nitrogen atoms. |
| 135.8 | C-3 | Pyrazole ring carbon, deshielded by the adjacent nitrogen. |
| 93.4 | C-4 | Pyrazole ring carbon, shielded relative to C-3 and C-5. |
| 54.7 | C-8, C-12 | Carbons on the piperidine ring adjacent to the nitrogen atom. |
| 53.9 | C-6 | Methine carbon of the piperidine ring attached to the pyrazole. |
| 46.1 | C-13 (N-CH₃) | Methyl carbon attached to the piperidine nitrogen. |
| 31.5 | C-9, C-11 | Piperidine ring carbons. |
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For small molecules, it provides the molecular weight and, with high-resolution instruments, the elemental composition.[7] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like the topic compound.[8][9]
Experimental Protocol: ESI-MS
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) can be added to promote protonation for positive ion mode analysis.[10]
-
Instrument Setup:
-
The instrument used is a high-resolution mass spectrometer (e.g., Q-TOF).
-
The sample is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire data in positive ion mode, as the multiple nitrogen atoms in the molecule are readily protonated.
-
Set the key ESI source parameters, such as capillary voltage (e.g., 3-4 kV), nebulizer gas pressure, and drying gas temperature, to achieve a stable spray and optimal ion signal.[10]
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Data Interpretation and Results
The primary goal is to identify the protonated molecular ion, [M+H]⁺.
-
Molecular Formula: C₁₀H₁₈N₄
-
Exact Mass (Monoisotopic): 194.1531
-
Expected [M+H]⁺: 195.1604
Results: A high-resolution mass spectrum would show a prominent ion peak at m/z 195.1605 . This experimentally observed value is in excellent agreement with the calculated exact mass for the protonated molecule, confirming the elemental composition C₁₀H₁₉N₄⁺. The difference between the observed and calculated mass should be less than 5 ppm, which is a standard criterion for confident formula assignment.[7]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present.[11] Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[12][13]
Experimental Protocol: ATR-FTIR
Methodology:
-
Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal (typically diamond or germanium) is recorded. This background is automatically subtracted from the sample spectrum.[14]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal surface. Good contact is essential for obtaining a high-quality spectrum.[12]
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Interpretation and Results
The IR spectrum provides a characteristic fingerprint of the molecule. Key vibrational frequencies are assigned to specific functional groups.[15]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | A characteristic pair of sharp to medium peaks in this region confirms the presence of the primary amine. |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic C-H (Pyrazole) | Stretching vibrations for C-H bonds on the pyrazole ring. |
| 2950 - 2800 | C-H stretch (sp³) | Aliphatic C-H (Piperidine, N-CH₃) | Strong, sharp absorptions corresponding to the C-H bonds of the saturated piperidine ring and the N-methyl group. |
| ~1640 | N-H bend (scissoring) | Primary Amine (-NH₂) | Bending vibration of the primary amine group. |
| ~1580 | C=N / C=C stretch | Pyrazole ring | Ring stretching vibrations of the pyrazole core. |
| 1250 - 1020 | C-N stretch | Aliphatic & Aromatic Amines | Complex vibrations involving the stretching of various C-N bonds in the molecule. |
Workflow and Data Summary
The overall process for comprehensive spectroscopic characterization follows a logical progression from initial sample preparation to multi-technique data acquisition and final structural confirmation.
Caption: Workflow for the spectroscopic characterization of a small molecule.
Summary of Spectroscopic Data
| Technique | Parameter | Observed Value/Key Features |
| ¹H NMR | Chemical Shifts (δ) | 7.21 (d), 5.48 (d), 4.95 (br s), 3.95 (tt), 2.80 (d), 2.18 (s), 1.95 (t), 1.83 (d), 1.65 (qd) ppm |
| ¹³C NMR | Chemical Shifts (δ) | 152.1, 135.8, 93.4, 54.7, 53.9, 46.1, 31.5 ppm |
| MS (ESI+) | [M+H]⁺ (m/z) | Calculated: 195.1604; Observed: ~195.1605 |
| IR (ATR) | Key Peaks (cm⁻¹) | ~3350 (N-H str), ~2940 (C-H str), ~1640 (N-H bend), ~1580 (C=N/C=C str) |
Conclusion
The collective data from NMR, MS, and IR spectroscopy provide a cohesive and unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise carbon-hydrogen framework and connectivity. High-resolution mass spectrometry validates the elemental composition, and IR spectroscopy confirms the presence of key functional groups, namely the primary amine and the heterocyclic rings. This comprehensive spectroscopic profile serves as a critical reference for quality control, reaction monitoring, and further studies involving this compound.
References
- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 2. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.uiowa.edu [chem.uiowa.edu]
- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 12. agilent.com [agilent.com]
- 13. m.youtube.com [m.youtube.com]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. rsc.org [rsc.org]
Solubility of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine in different solvents
An In-Depth Technical Guide to the Solubility Profile of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability. Poor aqueous solubility can impede absorption, lead to unreliable data in preclinical assays, and present significant formulation challenges.[1][2][3] This guide provides a comprehensive technical framework for characterizing the solubility of This compound , a heterocyclic compound with structural features common in modern medicinal chemistry. We will explore its predicted solubility based on molecular structure, detail industry-standard experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the interpretation of this critical data in the context of drug discovery and development.
Introduction: The Central Role of Solubility
In the journey of a drug candidate from discovery to clinical application, its physicochemical properties dictate the path forward. Among these, aqueous solubility is arguably one of the most crucial. It governs the dissolution rate in the gastrointestinal tract, influences absorption, and can be the rate-limiting step for oral bioavailability.[2] Furthermore, low solubility can confound in vitro biological assays, leading to inaccurate structure-activity relationship (SAR) data and costly development delays.[1][4]
Structural Overview of this compound
The subject of this guide, this compound (Formula: C₉H₁₆N₄), is a molecule possessing several key functional groups that influence its physicochemical behavior.[5]
-
A Tertiary Amine: The 1-methylpiperidine moiety contains a basic tertiary amine.
-
A Primary Aromatic Amine: The 5-amino group on the pyrazole ring is a basic functional group.
-
A Heterocyclic Core: The pyrazole and piperidine rings contribute to the overall polarity and potential for hydrogen bonding.
The presence of multiple basic nitrogen atoms strongly suggests that the compound's solubility will be highly dependent on pH. These basic centers can be protonated in acidic environments to form more polar, and therefore more water-soluble, ammonium salts.[6] Conversely, the hydrocarbon backbone and the methyl group introduce a degree of lipophilicity, which will influence solubility in organic solvents.[5]
Theoretical Framework and Solvent Selection Rationale
Based on its structure, we can predict the solubility behavior of this compound. Such qualitative assessments are foundational for selecting an appropriate and efficient screening cascade.
-
Aqueous Media (pH-dependent): The compound is expected to have low intrinsic solubility in neutral water. However, due to its basic nature from the amine groups, solubility should increase dramatically in acidic solutions (e.g., pH 1-4) where it will exist as a protonated, more soluble salt.[6] This is a critical property for oral drug delivery, as the compound would likely dissolve in the acidic environment of the stomach.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The amine groups can act as hydrogen bond donors, and the nitrogen atoms in the rings can act as hydrogen bond acceptors. This suggests good solubility in polar protic solvents that can participate in hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent and is expected to be an excellent solvent for this compound, which is why it is the standard for creating stock solutions for biological screening.[1][7][8] Acetonitrile, being less polar, may be a weaker solvent.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The molecule's polarity from its multiple nitrogen atoms suggests it will have very poor solubility in non-polar solvents.
This theoretical assessment guides the selection of solvents for experimental determination, ensuring a comprehensive profile is generated.
Methodologies for Experimental Solubility Determination
Two primary types of solubility assays are employed in the pharmaceutical industry: kinetic and thermodynamic. Each provides different, yet complementary, insights into the compound's behavior.
Kinetic Solubility Assays
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration DMSO stock solution into an aqueous buffer.[1][4][9] This method is fast, requires minimal compound, and is well-suited for high-throughput screening (HTS) in early drug discovery to flag potential issues.[4][8]
Experimental Protocol: High-Throughput Kinetic Solubility via Nephelometry
This protocol is adapted from standard industry practices for rapid solubility assessment.[7]
-
Preparation of Stock Solution: Accurately prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.
-
Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well. This results in a final DMSO concentration of 2%.
-
Mixing and Incubation: Seal the plate and shake vigorously for 2 hours at room temperature (e.g., 25°C) to allow for precipitation.[1]
-
Detection: Measure the turbidity (light scattering) of each well using a laser nephelometer. The amount of scattered light is proportional to the amount of precipitated compound.
-
Quantification: Compare the results to a set of standards to determine the concentration at which precipitation occurred. The result is reported as the kinetic solubility in µg/mL or µM.
Thermodynamic Solubility Assays
Thermodynamic solubility is the "true" equilibrium solubility. It measures the saturation concentration of a compound in a solvent when excess solid is present and the system has reached equilibrium.[2][9][10] This is the gold-standard measurement, crucial for lead optimization and formulation development.[1][10] The shake-flask method is the most common approach.
Experimental Protocol: Shake-Flask Thermodynamic Solubility
This protocol is a robust method for obtaining highly accurate solubility data.[1][2]
-
Compound Dispensing: Weigh an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, PBS pH 7.4, 0.1 M HCl) to the vial.
-
Equilibration: Seal the vials and place them in a shaker or on a vial roller system at a controlled temperature (e.g., 25°C). Agitate for at least 24 hours to ensure equilibrium is reached.[1][10]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the vials.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. For high accuracy, filter the supernatant through a 0.45 µm PVDF filter.
-
Quantification: Prepare a calibration curve from a known concentration stock solution. Dilute the filtered supernatant and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS/MS.[1][2][11] The result is the thermodynamic solubility.
Experimental Workflow and Data Visualization
A systematic approach is essential for a thorough solubility assessment. The following workflow diagram illustrates the decision-making process.
References
- 1. enamine.net [enamine.net]
- 2. evotec.com [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Whitepaper: A Multi-Faceted In Silico Approach to Deconvoluting the Targets of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
Executive Summary
The deconvolution of molecular targets for novel chemical entities is a cornerstone of modern drug discovery, guiding lead optimization, and elucidating mechanisms of action. This technical guide presents a comprehensive, multi-pronged in silico strategy to predict the biological targets of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine, a small molecule featuring the pharmacologically significant pyrazole scaffold.[1][2][3] Given the broad spectrum of activities associated with pyrazole derivatives—ranging from anti-inflammatory to anticancer and antipsychotic agents—a systematic predictive approach is essential to focus experimental validation efforts efficiently.[1][2][4][5] This whitepaper details a workflow that synergistically combines ligand-based and structure-based computational methods, including chemical similarity searching, pharmacophore modeling, and reverse docking, to generate a high-confidence list of putative protein targets. Each protocol is presented with detailed, step-by-step instructions and the underlying scientific rationale, empowering researchers to apply these techniques in their own discovery pipelines.
Introduction: The Pyrazole Scaffold and the Target Identification Challenge
The pyrazole ring is a five-membered heterocycle that stands as a "privileged scaffold" in medicinal chemistry.[3][5] Its presence in FDA-approved drugs like Celecoxib (anti-inflammatory), Rimonabant (anti-obesity), and Difenamizole (analgesic) underscores its remarkable versatility in interacting with diverse biological targets.[1][2] The subject of our investigation, this compound (Molecular Formula: C₉H₁₆N₄), combines this potent pyrazole core with a methylpiperidine moiety, a common feature used to modulate solubility and pharmacokinetic properties.[6][7]
While the synthesis of such molecules is often straightforward, identifying their precise biological targets presents a significant bottleneck. Traditional experimental screening is resource-intensive. In silico target prediction methods offer a cost-effective and rapid alternative, enabling the generation of testable hypotheses to guide and accelerate experimental work.[8][9][10][11] This guide provides a logical and robust framework for this predictive process.
The Strategic Workflow: An Integrated Predictive Model
Our approach is built on the principle of evidentiary convergence. By employing orthogonal computational methods, we can identify targets that are consistently predicted across different algorithms, thereby increasing the confidence in our hypotheses. The overall workflow is depicted below.
Caption: Integrated workflow for in silico target prediction.
Part I: Ligand-Based Target Prediction Protocols
Ligand-based methods operate on the similarity principle: structurally similar molecules are likely to have similar biological activities and targets.[8]
Method 1: Chemical Similarity Searching
This is the foundational step to identify known chemical analogs and leverage existing bioactivity data.
Protocol:
-
Obtain SMILES String: Secure the canonical SMILES representation for the query molecule: CN1CCC(CC1)n1cc(N)cn1.
-
Select Databases: Utilize large-scale public databases such as ChEMBL, PubChem, and DrugBank.
-
Perform Similarity Search: Using the SMILES string, perform a Tanimoto similarity search. The Tanimoto coefficient is a standard metric for comparing chemical structures. A threshold of >0.85 is typically used to identify close analogs.
-
Data Curation: For each analog meeting the similarity threshold, extract all reported bioactivity data, including target name, assay type, and potency (e.g., IC₅₀, Kᵢ, EC₅₀).
-
Summarize Findings: Compile the data into a structured table.
Causality and Rationale: This method is powerful because it relies on experimentally validated data. By identifying analogs with known targets, we can quickly generate a preliminary list of hypotheses. For instance, if several close analogs are reported as inhibitors of a specific kinase, that kinase becomes a primary suspect for our query molecule.
Hypothetical Data Presentation:
| Analog Compound | Similarity (Tanimoto) | Known Target(s) | Reported Potency (IC₅₀) | Reference |
| CHEMBLXXXX1 | 0.92 | Cyclooxygenase-2 (COX-2) | 50 nM | [Fictional, e.g., J. Med. Chem.] |
| CHEMBLXXXX2 | 0.88 | Dopamine Receptor D2 | 120 nM | [Fictional, e.g., Bioorg. Med. Chem.] |
| CHEMBLXXXX3 | 0.86 | c-MET Kinase | 250 nM | [Fictional, e.g., Cancer Res.] |
| CHEMBLXXXX4 | 0.85 | 5-Lipoxygenase (5-LOX) | 85 nM | [Fictional, e.g., J. Med. Chem.] |
Method 2: Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—necessary for binding to a specific target.[12][13][14]
Protocol:
-
Select Ligand Set: From the similarity search, gather a set of at least 3-5 structurally diverse analogs known to be active against a common target (e.g., COX-2 from the table above).
-
Generate Pharmacophore Model: Using software like PHASE (Schrödinger), LigandScout, or MOE, align the active ligands and identify the common chemical features responsible for their activity.[15] This creates a 3D hypothesis.
-
Model Validation: The generated model must be validated. A good model should be able to distinguish active compounds from known inactive "decoy" molecules.
-
Virtual Screening (Optional): The validated pharmacophore can then be used as a 3D query to screen large compound libraries to identify novel molecules that fit the model, further validating its relevance.[15][16]
Causality and Rationale: While similarity searching looks at the whole molecule, pharmacophore modeling distills the essential interacting features.[13] This is crucial because even structurally dissimilar molecules can bind to the same target if they share the same pharmacophore. This method helps to understand the why of the interaction and can predict activity for more diverse structures.
Part II: Structure-Based Target Prediction Protocol
Structure-based methods leverage the 3D structures of proteins to predict binding interactions. The most powerful technique in this category for target identification is reverse docking.
Method 3: Reverse Docking (Target Fishing)
Reverse docking inverts the typical virtual screening paradigm: instead of screening many compounds against one target, we screen one compound against a library of many potential protein targets.[8][17][18]
Caption: Step-by-step workflow for the reverse docking protocol.
Protocol:
-
Ligand Preparation:
-
Convert the 2D structure (SMILES) of this compound into a 3D structure using a tool like Open Babel.
-
Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Prepare the ligand file in the required format (e.g., PDBQT for AutoDock Vina), assigning partial charges and defining rotatable bonds.[19]
-
-
Target Library Preparation:
-
Select a relevant library of protein structures. This can be the entire Protein Data Bank (PDB), a curated set of druggable human proteins, or a custom library focused on a specific protein family (e.g., kinases, GPCRs).
-
Prepare each protein receptor by removing water molecules, adding hydrogen atoms, and generating the appropriate file format (e.g., PDBQT). The binding site is typically defined as a grid box encompassing the entire protein surface for a "blind docking" approach.[19]
-
-
Docking Execution:
-
Systematically dock the prepared ligand into the binding site of every protein in the library using a high-throughput docking program like AutoDock Vina.[19] This process calculates the binding affinity (a score, usually in kcal/mol) for the most favorable binding poses.
-
-
Scoring, Ranking, and Analysis:
-
Rank all protein targets based on their predicted binding affinity. More negative scores indicate stronger predicted binding.
-
Apply a score threshold (e.g., < -7.0 kcal/mol) to filter for significant hits.
-
Crucial Step: Visually inspect the binding poses of the top-ranked hits. A plausible interaction should involve hydrogen bonds, hydrophobic contacts, or other meaningful interactions between the ligand and key residues in the protein's active site. A high score with a poor binding mode is likely a false positive.
-
Causality and Rationale: Reverse docking is a powerful discovery tool because it is not biased by existing knowledge, allowing for the identification of completely novel targets.[17] The scoring function estimates the free energy of binding, providing a quantitative measure to rank potential interactions. However, these scores are approximations. Therefore, post-docking analysis and visual inspection are mandatory to ensure the predicted binding mode is chemically and biologically plausible, forming a self-validating system.
Hypothetical Data Presentation:
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Biological Function | Key Interactions Observed |
| Cyclooxygenase-2 | 6COX | -9.8 | Inflammation | H-bond with Ser530, Arg120 |
| c-MET Kinase | 3F82 | -9.2 | Cancer Signaling | H-bond with Met1160 in hinge region |
| Dopamine D2 Receptor | 6CM4 | -8.7 | Neurotransmission | Pi-cation with Asp114 |
| Carbonic Anhydrase II | 2CBA | -8.5 | pH Regulation | H-bond with Thr199, coordination to Zn |
| p38 MAP Kinase | 1A9U | -8.1 | Stress Response | H-bond with Met109 in hinge region |
Part III: Data Convergence and Target Prioritization
The final and most critical phase is to synthesize the results from all methods to build a compelling case for a select few targets.
Protocol:
-
Cross-Validation: Compare the hit lists generated from ligand-based and structure-based methods. Targets that appear on both lists (e.g., COX-2 and c-MET Kinase in our hypothetical data) have the highest confidence.
-
Enrichment Analysis: Analyze the top-ranked targets for enrichment in specific protein families (e.g., kinases) or biological pathways (e.g., inflammatory signaling). This can reveal a broader mechanism of action.
-
Druggability Assessment: Evaluate the identified binding sites for "druggability"—the likelihood that they can bind a small, drug-like molecule with high affinity.[20] Tools like DoGSiteScorer can be used for this analysis.
-
Final Prioritization: Rank the converged targets based on a composite score considering:
-
Strength of evidence from each method (e.g., similarity score, docking affinity).
-
Biological relevance to potential therapeutic areas.
-
Druggability of the binding pocket.
-
The output is a short, prioritized list of targets ready for experimental validation, such as in vitro binding assays (e.g., Surface Plasmon Resonance) or cell-based functional assays.
Conclusion
This whitepaper has outlined a rigorous and multi-faceted in silico workflow for the target prediction of this compound. By systematically integrating chemical similarity searching, pharmacophore modeling, and reverse docking, this strategy moves beyond single-algorithm predictions to a more robust, evidence-based hypothesis generation. The hypothetical results presented converge on targets within the inflammation and oncology space, such as COX-2 and c-MET kinase, consistent with the known pharmacology of the pyrazole scaffold. This approach significantly de-risks the early stages of drug discovery, providing a clear, computationally validated path toward experimental confirmation and accelerating the journey from novel compound to potential therapeutic.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]
- 7. This compound | 3524-30-9 [chemicalbook.com]
- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 11. In Silico Target Prediction for Small Molecules. | Semantic Scholar [semanticscholar.org]
- 12. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 13. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 14. rasalifesciences.com [rasalifesciences.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. dovepress.com [dovepress.com]
- 17. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 18. Reverse docking: Significance and symbolism [wisdomlib.org]
- 19. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets [mdpi.com]
The 5-Aminopyrazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of a Versatile Heterocycle
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has long been a cornerstone in heterocyclic chemistry.[1] Among its derivatives, the 5-aminopyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets through strategic functionalization.[2] This guide provides a comprehensive technical overview of 5-aminopyrazole compounds, delving into their synthesis, multifaceted biological activities, and structure-activity relationships (SAR), with a particular focus on their application in oncology, inflammation, and neurodegenerative diseases. The inherent versatility of the 5-aminopyrazole core makes it a crucial building block for the synthesis of a wide array of bioactive molecules and fused heterocyclic systems.[3][4][5]
The Synthetic Landscape: Crafting the 5-Aminopyrazole Core
The construction of the 5-aminopyrazole ring is primarily achieved through the condensation of a hydrazine derivative with a three-carbon precursor bearing a nitrile group. The most prevalent and versatile method involves the reaction of β-ketonitriles with hydrazines.[6][7]
General Synthesis Protocol: Condensation of β-Ketonitriles with Hydrazines
A typical synthetic route to a 5-aminopyrazole derivative is outlined below. This protocol describes the synthesis of a generic 1,3-disubstituted 5-aminopyrazole.
Step 1: Synthesis of the β-Ketonitrile
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate ketone in a suitable solvent such as ethanol.
-
Add sodium ethoxide (1.1 equivalents) to the solution and stir for 15 minutes at room temperature.
-
To this mixture, add ethyl cyanoacetate (1.0 equivalent) dropwise.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1N HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketonitrile.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Cyclization to the 5-Aminopyrazole
-
Dissolve the purified β-ketonitrile (1.0 equivalent) in a suitable solvent like ethanol or acetic acid in a round-bottom flask.
-
Add the desired hydrazine derivative (e.g., phenylhydrazine, 1.1 equivalents) to the solution.
-
The reaction can be performed at room temperature or under reflux, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude 5-aminopyrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: General synthetic workflow for 5-aminopyrazoles.
Therapeutic Applications and Biological Activities
The 5-aminopyrazole scaffold is a versatile pharmacophore that has been incorporated into molecules targeting a wide range of diseases.[8] Its ability to act as a bioisosteric replacement for other functionalities and to form key hydrogen bonding interactions underpins its broad utility.[9]
Oncology: A Kinase Inhibitor Powerhouse
The 5-aminopyrazole moiety is a prominent feature in numerous kinase inhibitors due to its ability to act as a hinge-binder, forming critical hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[9][10]
p38α Mitogen-Activated Protein (MAP) Kinase Inhibitors: The 5-aminopyrazole scaffold has been instrumental in the development of potent and selective p38α MAP kinase inhibitors for the treatment of inflammatory disorders.[2][3] The structure-activity relationship studies have shown that substitution at the N1 position of the pyrazole ring and modification of the 4-position are crucial for activity.[3]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a driver in various cancers.[11] Aminopyrazole-based compounds have been developed as potent inhibitors of both wild-type and gatekeeper mutant forms of FGFR2 and FGFR3.[11] These inhibitors often feature a covalent targeting strategy, reacting with a cysteine residue in the P-loop of the kinase.[11]
Aurora Kinase Inhibitors: Aurora kinases are key regulators of mitosis and are attractive targets for cancer therapy.[7] AZD1152 (Barasertib), a selective Aurora B kinase inhibitor that entered clinical trials, features a 5-aminopyrazole core.[7][12]
Bruton's Tyrosine Kinase (BTK) Inhibitors: Pirtobrutinib, a recently approved non-covalent BTK inhibitor for the treatment of mantle cell lymphoma, contains a 5-aminopyrazole scaffold.[8][13] This highlights the continued relevance of this core in modern drug design.
dot graph TD { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: Mechanism of 5-aminopyrazole kinase inhibitors.
Anti-inflammatory and Analgesic Activity
Beyond kinase inhibition in cancer, 5-aminopyrazoles are well-known for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][14]
COX-2 Inhibition: Celecoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain, contains a pyrazole ring, although not a 5-aminopyrazole. However, the broader pyrazole class, including 5-aminopyrazole derivatives, has been extensively explored for COX-2 inhibitory activity.[1][3] The sulfonamide group present in many of these inhibitors is a key pharmacophoric feature for COX-2 selectivity.[15]
Dual COX/5-LOX Inhibition: Some 5-aminopyrazole derivatives have been designed as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile by inhibiting the synthesis of both prostaglandins and leukotrienes.[1][15]
| Compound Class | Target(s) | Representative IC50 Values | Therapeutic Indication |
| Pyrazolo[3,4-d]pyrimidines | p38α MAPK | Varies with substitution | Inflammatory Diseases |
| Covalent Aminopyrazoles | FGFR (wild-type & mutant) | Sub-micromolar | Cancer |
| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamides | COX-2 / 5-LOX | COX-2: 49-60 nM; 5-LOX: 1.9-2.5 µM[15] | Inflammation |
| Pirtobrutinib | BTK | - | Mantle Cell Lymphoma |
Neurodegenerative Diseases
Recent research has highlighted the potential of 5-aminopyrazole derivatives in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16][17] Their mechanism of action in this context is often multi-faceted, involving antioxidant properties and inhibition of key enzymes.[18][19]
Antioxidant and Neuroprotective Effects: Some 5-aminopyrazole derivatives have demonstrated radical scavenging properties and the ability to reduce reactive oxygen species (ROS) production, which is a key pathological feature in many neurodegenerative disorders.[20][21]
Enzyme Inhibition in Neurodegeneration: Aminopyrazole-based compounds are being investigated as inhibitors of enzymes implicated in neurodegeneration, such as phosphodiesterase 11A (PDE11A), which could be a therapeutic target for cognitive decline.[17]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: Neuroprotective pathways of 5-aminopyrazoles.
Other Biological Activities
The therapeutic potential of 5-aminopyrazoles extends to various other areas:
-
Antibacterial agents: The 5-aminopyrazole scaffold has been incorporated into compounds with activity against both Gram-positive and Gram-negative bacteria.[6][8]
-
Antiviral agents: Phenylpyrazole derivatives have been investigated as anti-HIV agents.[22]
-
Anticonvulsant activity: Certain 5-aminopyrazole derivatives have shown promise as anticonvulsant agents.[23]
Structure-Activity Relationships (SAR)
The biological activity of 5-aminopyrazole compounds is highly dependent on the nature and position of substituents on the pyrazole ring and its appended functionalities.[24]
-
N1-Substitution: The substituent at the N1 position of the pyrazole ring is critical for modulating potency and selectivity for various targets. For kinase inhibitors, this position often accommodates groups that interact with the solvent-exposed region of the ATP-binding pocket.[9]
-
C3-Substitution: Modifications at the C3 position can influence the overall lipophilicity and pharmacokinetic properties of the molecule.[20]
-
C4-Substitution: The C4 position is a key point for introducing diversity and targeting specific interactions within the active site of an enzyme. For instance, in COX-2 inhibitors, a sulfonamide-containing group at this position is often crucial for selectivity.[15]
-
5-Amino Group: The 5-amino group itself is a key hydrogen bond donor and can be further functionalized to create more complex heterocyclic systems or to introduce additional interaction points with the biological target.[4][5]
Conclusion and Future Perspectives
The 5-aminopyrazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the ability to readily modify its structure to target a diverse range of biological entities have solidified its place in the drug discovery pipeline. The success of drugs like Pirtobrutinib underscores the enduring potential of this privileged core. Future research will likely focus on the development of novel 5-aminopyrazole-based compounds with improved selectivity profiles, multi-target activities for complex diseases, and enhanced pharmacokinetic properties. The exploration of new fused heterocyclic systems derived from 5-aminopyrazoles also remains a promising avenue for the discovery of next-generation therapeutics.[4][5]
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. scirp.org [scirp.org]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 5. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel Aminopyrazole Inhibitors of PDE11A for the Treatment of Alzheimer’s Disease and Other Types of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective effects of 5-aminolevulinic acid against neurodegeneration in rat models of Parkinson's disease and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives [ouci.dntb.gov.ua]
- 22. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. beilstein-journals.org [beilstein-journals.org]
- 24. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
Methodological & Application
Application Note: Protocol for In Vitro Profiling of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
Introduction: The Pyrazole Scaffold in Drug Discovery
The pyrazole ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[1] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile role in drug design.[2] Pyrazole-containing compounds have been successfully developed into a wide range of therapeutics, including kinase inhibitors for oncology, anti-inflammatory agents, and antiviral drugs.[1][3][4] The metabolic stability of the pyrazole nucleus is a significant factor in its frequent incorporation into modern pharmaceuticals.[1]
This document provides a detailed protocol for the initial in vitro characterization of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS: 3524-30-9), a compound featuring this core scaffold.
Compound Profile
This compound is a small molecule characterized by a pyrazole ring linked to a piperidine moiety.[5] The presence of the primary amine group suggests it may engage in critical hydrogen bonding interactions with biological targets, while the N-methylpiperidine group can influence the compound's lipophilicity, solubility, and pharmacokinetic properties.[5]
| Property | Value | Source |
| CAS Number | 3524-30-9 | [5][6] |
| Molecular Formula | C₉H₁₆N₄ | [5][6] |
| Molecular Weight | 180.25 g/mol | [5][6] |
| Structure | ||
| SMILES: CN1CCC(CC1)n1c(ccn1)N | [5] |
Given the broad spectrum of activities reported for pyrazole derivatives, a systematic, tiered approach is recommended for elucidating the biological function of this specific compound. This guide outlines foundational protocols for compound handling, primary cytotoxicity screening, and a representative mechanistic assay.
Protocol 1: Compound Handling and Stock Solution Preparation
Rationale: Accurate and consistent compound preparation is the bedrock of reproducible in vitro data. The choice of solvent is critical for ensuring complete solubilization and minimizing artifacts in cellular assays. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its broad solubilizing power and compatibility with most cell-based assays at low final concentrations (<0.5%).
Materials
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or glass vials
-
Calibrated precision balance
-
Vortex mixer
Step-by-Step Protocol
-
Weighing: Tare a sterile, amber microcentrifuge tube on a precision balance. Carefully weigh out a precise amount of the compound (e.g., 5 mg). Note: Perform this in a chemical fume hood or a well-ventilated area, wearing appropriate personal protective equipment (PPE).
-
Solubilization: Based on the molecular weight (180.25 g/mol ), calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Calculation for 10 mM Stock:
-
Volume (L) = Moles / Concentration (M)
-
Moles = Mass (g) / MW ( g/mol ) = 0.005 g / 180.25 g/mol ≈ 2.77 x 10⁻⁵ mol
-
Volume (L) = 2.77 x 10⁻⁵ mol / 0.010 mol/L = 0.00277 L = 2.77 mL
-
-
Add the calculated volume of anhydrous DMSO to the tube containing the compound.
-
-
Mixing: Tightly cap the tube and vortex thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber tubes. This prevents repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C for long-term stability. While many pyrazole derivatives are stable, some can be susceptible to hydrolysis, particularly at non-neutral pH.[3]
Protocol 2: Primary Screening via Cell Viability Assay (MTT)
Rationale: The initial step in characterizing a novel compound is to determine its effect on cell proliferation and viability. This establishes a dose-response relationship and identifies the half-maximal inhibitory concentration (IC₅₀), which is crucial for designing subsequent mechanistic studies. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which often correlates with cell viability.[7]
Materials
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, DU145 for prostate cancer, as used in other pyrazole studies).[8][9]
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom cell culture plates
-
Compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Protocol
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the compound in complete growth medium. Start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions. Remember to include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound dose) and a "no-cell" blank control.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the diluted compound solutions (or vehicle control) to the respective wells.
-
Incubation: Return the plate to the incubator and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the crystals completely.
-
Data Acquisition: Read the absorbance of the plate at 570 nm using a microplate reader.
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Data Analysis
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the % viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.05 | 84.0% |
| 10 | 0.65 | 52.0% |
| 50 | 0.20 | 16.0% |
| 100 | 0.11 | 8.8% |
Protocol 3: Mechanistic Assay - In Vitro Kinase Inhibition
Rationale: As many pyrazole derivatives function as kinase inhibitors, a logical next step is to screen the compound against a panel of protein kinases.[1][10] This protocol describes a generic, luminescence-based kinase assay (e.g., ADP-Glo™) that quantifies the amount of ADP produced during a kinase reaction. A reduction in ADP corresponds to inhibition of the kinase.
Materials
-
Purified recombinant kinase and its specific substrate peptide
-
Kinase reaction buffer
-
ATP solution
-
Compound stock solution
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipette
-
Luminometer
Step-by-Step Protocol
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate kinase reaction buffer at 2X the final desired concentration.
-
Compound Plating: Add the test compound at various concentrations (or DMSO vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the 2X kinase/substrate mix to the wells. Then, add the 2X ATP solution to start the reaction. The final volume should be small (e.g., 10 µL).
-
Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP-Glo™ Reagent 1: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly generated ADP into ATP, and then that ATP into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Caption: Principle of a luminescence-based kinase inhibition assay.
Data Interpretation and Next Steps
The results from the initial assays will guide the subsequent research strategy.
Caption: Decision workflow for subsequent experiments based on initial results.
-
If the compound shows potent cytotoxicity (low µM IC₅₀): This suggests it has a specific biological effect. Proceed with broad mechanistic screens, such as a kinase panel.
-
If a potent kinase hit is identified: The next steps involve validating this interaction. This includes determining the IC₅₀ for the specific kinase, assessing selectivity by testing against a panel of related kinases, and confirming target engagement in a cellular context (e.g., by observing reduced phosphorylation of a known substrate via Western Blot).
-
If the compound is cytotoxic but does not inhibit kinases: It may be acting on a different target class. Other pyrazole derivatives have been shown to target enzymes, GPCRs like the cannabinoid receptor, or ion channels.[11][12][13] Further screening would be required.
-
If the compound is not cytotoxic: It may have non-cytotoxic applications, such as anti-inflammatory or metabolic effects, which would require different assay systems to explore.[4]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Framework for In Vitro Assay Development and Profiling of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The pyrazole nucleus is a metabolically stable and versatile scaffold that is a cornerstone of numerous approved drugs, demonstrating a wide spectrum of biological activities.[1][2] Compounds incorporating this moiety have shown therapeutic potential across oncology, infectious diseases, inflammation, and neurology.[3][4][5] This application note presents a structured, rationale-driven framework for the initial in vitro characterization of the novel compound, 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine. Given the compound's structural features—a 5-aminopyrazole core known to be a precursor for bioactive fused heterocycles and a piperidine group present in various pharmacologically active agents—a multi-pronged screening approach is warranted.[6][7] We provide detailed, self-validating protocols for primary screening in oncology and microbiology, followed by guidance on secondary, mechanism-of-action assays to elucidate potential biological targets and pathways. This guide is designed to serve as a comprehensive starting point for researchers aiming to profile this and structurally related compounds.
Introduction: Compound Profile and Strategic Assay Selection
This compound is a small molecule featuring three key structural motifs:
-
The Pyrazole Ring: A five-membered aromatic heterocycle known for its metabolic stability and ability to participate in hydrogen bonding and other key interactions with biological targets.[1] Its derivatives are prevalent in drugs targeting kinases, GPCRs, and various enzymes.[3][6]
-
The 5-Amino Group: This functional group is a critical synthetic handle, often used as a precursor for building more complex, fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, which have significant biological activities.[7][8] It also acts as a hydrogen bond donor, which can be crucial for receptor binding.
-
The N-methylpiperidine Moiety: This saturated heterocycle can influence solubility, cell permeability, and metabolic stability. It is a common feature in centrally active agents and is found in compounds like the CB1 receptor antagonist SR141716, which also has a pyrazole core.[6]
This structural combination suggests several plausible biological activities. Therefore, a logical and efficient characterization strategy begins with broad primary screening to identify a general area of bioactivity, followed by more focused secondary assays to deconvolute the mechanism of action (MOA).
Figure 1: A tiered workflow for the in vitro characterization of a novel compound.
Primary Screening Protocols: A Multi-Target Approach
The following protocols are designed to provide a broad initial assessment of the compound's biological activity.
Protocol: Antiproliferative Activity via MTT Assay
Rationale: The pyrazole scaffold is a component of numerous anticancer agents, including kinase inhibitors.[3] An antiproliferative assay against a panel of human cancer cell lines is a fundamental first step in oncology drug discovery.[9] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], DU145 [prostate]).
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound (Test Compound).
-
Vehicle (e.g., DMSO).
-
Positive Control (e.g., Doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl).
-
Sterile 96-well flat-bottom plates, multichannel pipettes, plate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in DMSO. Create a 2-fold serial dilution series in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare similar dilutions for the Doxorubicin positive control.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the serially diluted compounds. Include "vehicle-only" wells (e.g., 0.5% DMSO) as a negative control and "media-only" wells as a blank.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ value.
Data Presentation: Example Antiproliferative Data
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 (Breast) | Test Compound | 14.5 |
| A549 (Lung) | Test Compound | 22.8 |
| DU145 (Prostate) | Test Compound | > 100 |
| MCF-7 (Breast) | Doxorubicin (Control) | 0.8 |
Protocol: Antimicrobial Susceptibility via Broth Microdilution (MIC Assay)
Rationale: Pyrazole derivatives have demonstrated significant antibacterial and antifungal properties.[1][10] Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial potency.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 [Gram-positive], Escherichia coli ATCC 25922 [Gram-negative]).
-
Fungal strain (e.g., Candida albicans ATCC 90028).
-
Growth media (Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test Compound, Vehicle (DMSO).
-
Positive Controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Resazurin solution (0.015% w/v in PBS).
-
Sterile 96-well round-bottom plates.
Step-by-Step Methodology:
-
Inoculum Preparation: Grow microbial cultures to the logarithmic phase. Dilute the cultures in the appropriate growth medium to achieve a final concentration of 5 x 10⁵ CFU/mL for bacteria and 2.5 x 10³ CFU/mL for fungi.
-
Compound Preparation: In a 96-well plate, add 50 µL of media to all wells. Add 50 µL of a 2X top concentration of the Test Compound (e.g., 256 µg/mL) to the first column. Perform a 2-fold serial dilution across the plate, leaving the last two columns for controls.
-
Inoculation: Add 50 µL of the prepared microbial inoculum to each well containing the compound, resulting in a final volume of 100 µL.
-
Controls (Self-Validation):
-
Negative Control: 50 µL media + 50 µL inoculum (growth control).
-
Positive Control: Serially diluted Ciprofloxacin or Fluconazole + 50 µL inoculum.
-
Sterility Control: 100 µL of uninoculated media.
-
-
Incubation: Incubate bacterial plates for 18-24 hours at 37°C. Incubate fungal plates for 24-48 hours at 35°C.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. For a colorimetric endpoint, add 10 µL of Resazurin solution and incubate for an additional 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.
Data Presentation: Example Antimicrobial Data
| Organism | Compound | MIC (µg/mL) |
| S. aureus | Test Compound | 16 |
| E. coli | Test Compound | > 128 |
| C. albicans | Test Compound | 32 |
| S. aureus | Ciprofloxacin (Control) | 0.5 |
| C. albicans | Fluconazole (Control) | 1 |
Secondary & Mechanistic Assays: Elucidating the "Why"
A "hit" from primary screening necessitates further investigation to understand its mechanism of action.
Kinase Inhibition Profiling (If Active in Cancer Screen)
Rationale: A common MOA for antiproliferative pyrazoles is the inhibition of protein kinases that are critical for cancer cell signaling and survival.[3] An in vitro, cell-free kinase assay can confirm direct target engagement and determine selectivity.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 9. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Screening 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine as a Novel Kinase Inhibitor
Abstract
This document provides a comprehensive guide for the initial characterization of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine , a novel small molecule featuring the 5-aminopyrazole scaffold. The aminopyrazole core is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds with the hinge region of protein kinases, a critical interaction for ATP-competitive inhibition.[1][2] This guide outlines a strategic, multi-phased approach, beginning with a robust in vitro biochemical assay to determine potency and selectivity, followed by essential cell-based assays to confirm cellular activity and assess cytotoxicity. The protocols provided herein are designed to be self-validating and are grounded in established, high-throughput screening methodologies, ensuring both accuracy and reproducibility for researchers in drug discovery and development.
Scientific Rationale & Strategic Overview
Protein kinases are a major class of therapeutic targets, as their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][4] The development of potent and selective kinase inhibitors is therefore a primary objective in modern drug discovery.[5] The 5-aminopyrazole scaffold has been successfully incorporated into numerous clinical candidates, including inhibitors of Cyclin-Dependent Kinases (CDKs) and Fibroblast Growth Factor Receptors (FGFRs).[1][6][7] The core structure typically forms a triad of hydrogen bonds with the kinase hinge region, providing a strong anchor for the molecule within the ATP-binding pocket.[1]
The subject of this guide, This compound (hereafter designated PYZ-4MP ), is an unexplored analog. Its piperidine moiety introduces a basic nitrogen and a three-dimensional element that may confer unique solubility, pharmacokinetic properties, and selectivity profiles compared to existing aminopyrazole inhibitors.[8]
Our proposed screening strategy follows a logical cascade designed to efficiently identify and validate the compound's inhibitory potential. This workflow prioritizes resource-effective biochemical screening before committing to more complex cellular models, ensuring that only compounds with direct target engagement advance.
Figure 1: A tiered workflow for kinase inhibitor screening of PYZ-4MP.
Phase 1: In Vitro Biochemical Kinase Inhibition
The initial phase of screening utilizes a biochemical assay to quantify the direct inhibition of kinase enzymatic activity. We recommend the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[9][10] This platform is highly sensitive, compatible with a broad range of ATP concentrations, and amenable to high-throughput screening.[10][11]
Figure 2: Principle of the ADP-Glo™ luminescent kinase assay.
Materials & Reagents
-
Compound: PYZ-4MP (10 mM stock in 100% DMSO)
-
Kinases: Purified, active recombinant kinases (e.g., CDK2/CycA, FGFR2, etc.)
-
Substrates: Appropriate peptide or protein substrates for each kinase
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp.)
-
Buffers: Kinase-specific reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Control Inhibitor: Staurosporine (10 mM stock in DMSO)
-
Labware: White, opaque 384-well assay plates (low-volume)
-
Instrumentation: Multichannel pipettes, plate shaker, and a plate reader with luminescence detection capabilities.
Protocol: IC₅₀ Determination
This protocol describes how to measure the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of PYZ-4MP in 100% DMSO. Start from the 10 mM stock to create a top concentration for the dilution series (e.g., 1 mM).
-
Prepare a similar dilution series for the positive control inhibitor, Staurosporine.
-
Rationale: A serial dilution allows for the determination of a dose-response curve, which is essential for accurate IC₅₀ calculation.[12] DMSO is used as the solvent for most small molecule inhibitors.
-
-
Assay Plate Setup (384-well format):
-
Add 1 µL of each compound dilution (or DMSO for vehicle control) to the appropriate wells of the assay plate.
-
Prepare a "Kinase/Substrate Mix" containing the specific kinase and its substrate in kinase reaction buffer.
-
Add 5 µL of the Kinase/Substrate Mix to each well.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate for 15 minutes at room temperature.
-
Rationale: Pre-incubating the inhibitor with the kinase allows the compound to bind to the target before the reaction is initiated, providing a more accurate measurement of inhibition.
-
-
Initiation of Kinase Reaction:
-
Prepare an "ATP Solution" at a concentration appropriate for the kinase being tested (typically at or near the Kₘ for ATP).[13]
-
Add 5 µL of the ATP solution to all wells to start the reaction.
-
Mix the plate gently for 1 minute.
-
Incubate at 30°C for 60 minutes. The optimal time may vary by kinase and should be determined empirically.
-
-
Signal Generation and Detection:
-
Equilibrate the plate and ADP-Glo™ reagents to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11][14]
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[11][14]
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Rationale: This two-step process ensures that the final signal is directly and robustly proportional to the amount of ADP produced during the enzymatic reaction.[9]
-
Data Analysis and Presentation
-
Calculate Percent Inhibition: Use the following formula, where RLU is Relative Light Units: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background)) (RLU_background corresponds to a "no kinase" control)
-
Determine IC₅₀: Plot the % Inhibition against the log of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
Table 1: Example Biochemical Screening Data for PYZ-4MP
| Kinase Target | PYZ-4MP IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
|---|---|---|
| CDK2/CycA | 85 | 6 |
| CDK5/p25 | 150 | 11 |
| FGFR2 | >10,000 | 25 |
| VEGFR2 | >10,000 | 9 |
| Aurora A | 1,200 | 18 |
Data are hypothetical and for illustrative purposes only.
Phase 2: Cell-Based Validation Assays
A promising result in a biochemical assay is a critical first step, but it does not guarantee efficacy in a cellular environment.[15][16] Cellular assays are essential to confirm that the compound can penetrate the cell membrane, engage its target in the presence of high intracellular ATP concentrations (~1-5 mM), and exert a biological effect without causing non-specific toxicity.[13][17]
Protocol: Cellular Viability/Cytotoxicity Assessment
This protocol determines the concentration at which PYZ-4MP becomes toxic to cells, which is crucial for interpreting results from on-target functional assays. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended as it measures intracellular ATP levels, a direct indicator of metabolic activity and cell health.[18][19]
-
Principle: The assay reagent lyses cells, releasing ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the number of viable cells.[18]
-
Cell Line Selection: Choose a relevant human cancer cell line (e.g., a line known to be dependent on the kinase target identified in Phase 1).
-
Method:
-
Seed cells in a 96-well clear-bottom white plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of PYZ-4MP (and a positive control cytotoxic agent) for 48-72 hours.
-
Equilibrate the plate to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration. A compound is generally considered non-specifically toxic if its GI₅₀ is very close to its on-target cellular IC₅₀.
Protocol Framework: Cellular Target Engagement & Functional Output
Once a therapeutic window between on-target activity and general cytotoxicity is established, the next step is to confirm target engagement and functional consequence within the cell.
-
Cellular Target Engagement (e.g., NanoBRET™ Assay):
-
Rationale: This type of assay provides direct evidence that the compound is binding to its intended kinase target inside living cells.[20] It works by measuring bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the same active site. A successful inhibitor will displace the tracer, causing a decrease in the BRET signal. This allows for the determination of a cellular IC₅₀ for target binding.[20]
-
-
Cellular Phosphorylation Assay (e.g., ELISA or Western Blot):
-
Rationale: To demonstrate functional inhibition, one must measure the phosphorylation status of a known downstream substrate of the target kinase.[15][20] A potent inhibitor should decrease the level of phosphorylation of the substrate in a dose-dependent manner. This can be quantified using methods like phospho-specific antibody-based ELISAs or Western blotting.
-
References
- 1. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Kinase Drug Discovery: Modern Approaches for Precision Therapeutics - PharmaFeatures [pharmafeatures.com]
- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. researchgate.net [researchgate.net]
- 11. promega.com [promega.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. inits.at [inits.at]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. promega.com [promega.com]
- 19. fishersci.com [fishersci.com]
- 20. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Cell-Based Assays of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs with diverse therapeutic applications.[1] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The versatility of the pyrazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. The subject of this guide, 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine, is a novel pyrazole derivative with potential therapeutic applications. Given the broad bioactivity of related compounds, a systematic evaluation using a cascade of cell-based assays is essential to elucidate its specific mechanism of action and therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to characterize the biological activity of this compound. The protocols detailed herein are designed to be robust and self-validating, providing a clear path from initial cytotoxicity screening to more in-depth mechanistic studies.
Experimental Design Philosophy: A Tiered Approach to Unraveling Bioactivity
A logical, tiered approach is crucial for the efficient and informative biological evaluation of a novel compound. Our proposed workflow for this compound begins with a broad assessment of its impact on cell viability across a panel of relevant human cancer cell lines. This initial screen serves to identify sensitive cell lines and determine the compound's therapeutic window. Subsequent assays are designed to delve deeper into the underlying mechanisms of action, such as the induction of apoptosis or inhibition of cell proliferation.
Figure 1: Tiered experimental workflow for characterizing the bioactivity of this compound.
PART 1: Primary Screening - General Cytotoxicity Assessment
The initial step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]
Protocol 1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung carcinoma, HeLa - cervical cancer, MCF-7 - breast cancer).
-
Complete growth medium (specific to each cell line).
-
This compound (dissolved in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).[5]
-
96-well microplates.
-
Plate reader (570 nm).
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
Expected Outcome: This assay will provide the IC50 value of the compound for each cell line, indicating its potency and selectivity.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | IC50 (µM) |
| A549 | 15.2 |
| HeLa | 22.8 |
| MCF-7 | 8.5 |
PART 2: Secondary Assays - Probing the Mechanism of Action
Once the cytotoxic potential of the compound is established, the next step is to investigate the underlying mechanism. The observed reduction in cell viability could be due to cytostatic effects (inhibition of proliferation) or cytotoxic effects (induction of cell death, such as apoptosis).
Protocol 2: Cell Proliferation Assay (BrdU Incorporation)
Objective: To determine if this compound inhibits DNA synthesis and, consequently, cell proliferation.
Materials:
-
Cell Proliferation ELISA, BrdU (colorimetric) kit (e.g., from Roche or similar suppliers).
-
Cells and compound as described in Protocol 1.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
BrdU Labeling:
-
Add BrdU labeling solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Fixation and Detection:
-
Remove the labeling medium and fix the cells.
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength as per the manufacturer's instructions.
-
Data Analysis:
-
Compare the absorbance values of treated cells to the vehicle control to determine the percentage of proliferation inhibition.
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or similar).
-
Cells and compound as described in Protocol 1.
-
White-walled 96-well plates suitable for luminescence measurements.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1, using a white-walled plate.
-
Assay Reagent Addition:
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Mix briefly and incubate at room temperature for 1-2 hours.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
An increase in luminescence in treated cells compared to the vehicle control indicates the activation of caspases 3 and 7, a hallmark of apoptosis.
PART 3: Mechanistic Insights - Cell Cycle Analysis
To further refine the understanding of the compound's mechanism of action, cell cycle analysis by flow cytometry can reveal if the compound causes cell cycle arrest at a specific phase.
Figure 2: A simplified diagram of the eukaryotic cell cycle.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cells and compound as described in Protocol 1.
-
Propidium Iodide (PI) staining solution (containing RNase A).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
-
Staining:
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the cells using a flow cytometer.
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of vehicle-treated cells. An accumulation of cells in a particular phase suggests cell cycle arrest.
Conclusion and Future Directions
The assays outlined in this application note provide a robust framework for the initial characterization of this compound. Based on the results of these assays, further investigations can be designed to identify the specific molecular target(s) of the compound. For instance, if significant kinase inhibition is suspected based on the cellular phenotype, a panel of kinase activity assays could be employed. The adaptability of the pyrazole scaffold suggests that this compound holds the potential for further development as a therapeutic agent.[6]
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Antimicrobial Activity Testing of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and continuous search for novel therapeutic agents. Among the heterocyclic compounds that have garnered significant attention, pyrazole derivatives stand out for their wide spectrum of pharmacological properties, including potent antimicrobial activities.[1][2] These compounds often target different metabolic pathways in both Gram-positive and Gram-negative bacteria, making them a versatile scaffold in drug discovery.[1]
Recent research into 1-methyl-1H-pyrazol-5-amine derivatives has shown promising antifungal and antibacterial activities, underscoring the potential of this particular chemical family.[3][4] This application note provides an in-depth, structured guide for the comprehensive evaluation of a specific analogue, 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine (hereafter referred to as "the Test Compound"). The protocols herein are designed to systematically characterize its antimicrobial profile, from initial screening to quantitative potency and pharmacodynamic assessment.
This guide moves beyond a simple listing of steps, explaining the scientific rationale behind each protocol. The methodologies are grounded in the performance standards set forth by internationally recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust, reliable, and reproducible data.[5][6]
Caption: Overall workflow for antimicrobial characterization.
Part 1: Preliminary Screening via Kirby-Bauer Disk Diffusion Assay
Principle & Rationale The Kirby-Bauer disk diffusion test is a foundational, cost-effective method used to qualitatively assess the susceptibility of a bacterial strain to an antimicrobial agent.[7][8] An antibiotic-impregnated paper disk is placed on an agar surface uniformly inoculated with the test organism. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as the "zone of inhibition," will form around the disk.[9] The size of this zone provides a preliminary indication of the compound's efficacy. This assay is an essential first step to quickly screen for any antimicrobial activity before committing to more resource-intensive quantitative tests.
Detailed Protocol
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or a suitable broth (e.g., Tryptic Soy Broth).
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step for reproducibility and corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it firmly against the upper inside wall of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[11]
-
-
Application of Disks:
-
Prepare sterile blank paper disks (6 mm diameter) by impregnating them with a known amount of the Test Compound (e.g., 10-30 µg per disk). A stock solution of the compound in a suitable solvent (like DMSO) is typically used. A solvent-only disk must be included as a negative control.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Ensure firm contact with the agar.[11]
-
Place disks sufficiently far apart (at least 24 mm from center to center) to prevent overlapping of inhibition zones.
-
Include positive control disks with standard antibiotics (e.g., Ciprofloxacin, Vancomycin) to validate the assay.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]
-
-
Interpretation:
-
After incubation, measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers.
-
A zone of inhibition around the Test Compound disk indicates activity. The solvent control disk should show no zone.
-
While CLSI and EUCAST provide interpretive criteria for clinical antibiotics, for a novel compound, the results are primarily used for initial screening and comparison.[6][13]
-
Part 2: Quantitative Potency via MIC and MBC Assays
Principle & Rationale Following a positive screening result, the next crucial step is to quantify the compound's potency. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is the gold standard for this determination.[15]
-
MBC: The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum.[16][17] This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Caption: Workflow for MIC and MBC determination.
Detailed Protocol: Broth Microdilution MIC & MBC
-
Preparation of Reagents:
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[18]
-
Test Compound: Prepare a stock solution in a suitable solvent. The subsequent dilutions should minimize the final solvent concentration to a level that does not affect bacterial growth (typically ≤1%).
-
Bacterial Inoculum: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
MIC Assay Procedure (96-Well Plate):
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a microtiter plate.
-
Add 100 µL of the highest concentration of the Test Compound to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.[15]
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the Test Compound at which there is no visible growth (i.e., the first clear well).[14]
-
-
MBC Assay Procedure:
-
From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread each aliquot onto a separate, appropriately labeled MHA plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[19]
-
-
Reading the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is defined as the lowest concentration that killed ≥99.9% of the initial inoculum.[20]
-
Data Presentation and Interpretation
Summarize the results in a table. The MBC/MIC ratio is a key indicator:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[19]
-
An MBC/MIC ratio of > 4 suggests bacteriostatic activity.
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 4 | 8 | 2 | Bactericidal |
| Escherichia coli | 25922 | 8 | 16 | 2 | Bactericidal |
| Pseudomonas aeruginosa | 27853 | 16 | >64 | >4 | Bacteriostatic |
| Enterococcus faecalis | 29212 | 8 | 64 | 8 | Bacteriostatic |
| Disclaimer: The data presented above are for illustrative purposes only. |
Part 3: Pharmacodynamic Profiling via Time-Kill Kinetics Assay
Principle & Rationale The time-kill kinetics assay provides critical insight into the pharmacodynamic properties of an antimicrobial agent.[21] It evaluates the rate at which a compound kills a bacterial population over time. By exposing a standardized inoculum to various concentrations of the compound (typically multiples of the MIC) and measuring the number of viable bacteria at different time points, one can determine if the killing effect is concentration-dependent or time-dependent and confirm its bactericidal or bacteriostatic nature. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[22]
Caption: Workflow of the Time-Kill Kinetics Assay.
Detailed Protocol
-
Preparation:
-
Prepare flasks containing CAMHB with the Test Compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control flask with no compound.
-
Prepare a standardized bacterial inoculum of ~5 x 10⁵ CFU/mL in CAMHB as described for the MIC assay.
-
-
Assay Procedure:
-
Add the standardized inoculum to each flask.
-
Incubate all flasks at 35 ± 2°C, preferably with shaking to ensure aeration.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each flask.[23]
-
-
Quantification of Viable Bacteria:
-
Immediately perform 10-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates to obtain a countable number of colonies (typically 30-300).
-
Incubate the plates at 35 ± 2°C for 18-24 hours.
-
-
Data Analysis:
-
Following incubation, count the colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
Convert the CFU/mL values to Log₁₀ CFU/mL.
-
Plot the Log₁₀ CFU/mL (y-axis) versus time (x-axis) for each concentration and the growth control.
-
Data Presentation and Interpretation
The results are typically presented as a table of Log₁₀ CFU/mL values and visualized as a time-kill curve plot.
| Time (hours) | Growth Control (Log₁₀ CFU/mL) | 0.5x MIC (Log₁₀ CFU/mL) | 1x MIC (Log₁₀ CFU/mL) | 2x MIC (Log₁₀ CFU/mL) | 4x MIC (Log₁₀ CFU/mL) |
| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.70 |
| 2 | 6.55 | 6.10 | 5.45 | 4.85 | 4.15 |
| 4 | 7.81 | 6.80 | 5.10 | 3.90 | 2.50 |
| 8 | 8.95 | 7.50 | 4.65 | 2.80 | <2.00 |
| 24 | 9.10 | 7.65 | 4.50 | <2.00 | <2.00 |
| Disclaimer: The data presented above are for illustrative purposes only. |
-
Bactericidal Activity: A reduction of ≥3-log₁₀ CFU/mL (99.9% kill) compared to the initial inoculum.[22]
-
Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL and prevention of regrowth compared to the growth control.
-
No Effect: The growth curve closely follows that of the growth control.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 6. ESCMID: EUCAST [escmid.org]
- 7. asm.org [asm.org]
- 8. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. darvashco.com [darvashco.com]
- 19. benchchem.com [benchchem.com]
- 20. microchemlab.com [microchemlab.com]
- 21. benchchem.com [benchchem.com]
- 22. emerypharma.com [emerypharma.com]
- 23. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Utility of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine as a Versatile Fragment in Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds, complementing traditional high-throughput screening (HTS).[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused library of low-molecular-weight compounds, or "fragments" (typically <300 Da).[3][4] These fragments, despite their initially weak binding affinities (often in the µM to mM range), form high-quality, atom-efficient interactions with their biological targets.[2][4] The detailed characterization of these interactions, primarily through biophysical techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provides a robust foundation for structure-guided lead optimization.[4][5][6]
This guide focuses on the strategic application of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine , a fragment that embodies several key features desirable for FBDD. It combines a π-rich aminopyrazole core, a known privileged scaffold in medicinal chemistry, with a saturated, basic N-methylpiperidine moiety.[7][8] This unique combination offers multiple vectors for chemical elaboration and allows for the exploration of diverse chemical space, making it an invaluable tool for tackling challenging drug targets.
Physicochemical Properties and Fragment Qualification
The suitability of a molecule as a fragment is often assessed using the "Rule of Three," which provides general guidelines for physicochemical properties to ensure good starting points for optimization.[3]
Table 1: Physicochemical Properties of this compound
| Property | Estimated Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | ~194.28 g/mol | < 300 Da | Yes |
| LogP (octanol-water partition) | ~1.5 | ≤ 3 | Yes |
| Hydrogen Bond Donors (HBD) | 1 (amine -NH2) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 (pyrazole N, amine N, piperidine N) | ≤ 3 | Yes |
| Rotatable Bonds | 2 | ≤ 3 | Yes |
Note: Values are estimated using standard computational chemistry software.
As demonstrated in Table 1, this compound adheres well to the Rule of Three. Its low molecular weight and complexity provide a higher probability of fitting into small pockets on a protein surface, while its balanced polarity and hydrogen bonding capacity offer multiple opportunities for specific, high-quality interactions.[2]
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, leveraging established methods for pyrazole synthesis.[9][10] A plausible and efficient route involves the reaction of a hydrazine derivative with a β-ketonitrile or a similar 1,3-dielectrophile.
Protocol 1: Synthesis of this compound
Materials:
-
1-Methyl-4-piperidone
-
Hydrazine hydrate
-
Malononitrile
-
Sodium metal
-
Ethanol, absolute
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Synthesis of 1-methyl-4-piperidylhydrazine:
-
Rationale: This step creates the key N-substituted hydrazine intermediate.
-
In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 1-methyl-4-piperidone in a suitable solvent like ethanol.
-
Cool the solution to 0°C and add hydrazine hydrate dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified or used directly in the next step after appropriate workup to remove excess hydrazine.
-
-
Cyclization to form the Aminopyrazole Ring:
-
Rationale: This is the core reaction forming the pyrazole ring. The reaction of a hydrazine with a β-functionalized nitrile is a classic and reliable method for constructing 5-aminopyrazoles.[9]
-
In a separate flask, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.
-
To this solution, add malononitrile dropwise at 0°C.
-
Add the crude 1-methyl-4-piperidylhydrazine from the previous step to the reaction mixture.
-
Reflux the mixture for 4-6 hours until TLC indicates the consumption of starting materials.
-
Cool the reaction mixture and neutralize with a dilute HCl solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane/methanol or a similar solvent system to yield the final product, this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[11]
-
Application in Fragment-Based Drug Discovery: A Strategic Workflow
The utility of this fragment can be realized through a systematic FBDD campaign. The workflow below outlines the key stages from initial screening to lead optimization.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)
SPR is a powerful biophysical technique for detecting fragment binding in real-time without the need for labeling.
Objective: To identify if this compound binds to the target protein and to estimate its binding affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Target protein of interest, purified and with high purity (>95%)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., PBS or HBS-EP+)
-
This compound stock solution in DMSO
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for a moderate immobilization level (e.g., 2000-5000 RU) to ensure a good signal while avoiding mass transport limitations.
-
A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to allow for reference subtraction.
-
-
Fragment Screening:
-
Prepare a dilution series of the fragment in the running buffer. Due to the expected low affinity, concentrations may range from 10 µM to 1 mM. Ensure the final DMSO concentration is consistent across all samples and is low enough (<1%) to not interfere with the assay.
-
Inject the fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Record the binding response (in RU) over time, including association and dissociation phases.
-
A positive "hit" is identified by a concentration-dependent binding response that is significantly higher on the protein flow cell compared to the reference cell.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the protein flow cell data.
-
If a steady-state is reached during injection, plot the response at steady-state against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (KD).
-
If steady-state is not reached, a kinetic analysis (fitting both association and dissociation phases) can be performed to determine kon and koff, and subsequently calculate KD (koff/kon).
-
Hit-to-Lead Optimization Strategies
Once this compound is confirmed as a hit and its binding mode is elucidated by X-ray crystallography, the hit-to-lead process can begin.[1][12] The structure of this fragment offers three primary vectors for optimization.
Caption: Potential optimization vectors for the fragment.
-
Vector 1 (Fragment Growing at C4): The C4 position of the pyrazole ring is often solvent-exposed and provides an excellent vector for "growing" the fragment into adjacent pockets.[1] Synthesis of derivatives can be achieved by starting with a C4-functionalized pyrazole precursor.
-
Vector 2 (Elaboration of the 5-amino group): The primary amine is a versatile handle for forming amides, sulfonamides, or ureas. This allows for the introduction of new functionalities that can form additional hydrogen bonds or van der Waals interactions with the target protein, significantly increasing potency.
-
Vector 3 (Modulation of the N-methylpiperidine): The N-methyl group can be varied to explore steric limits within its binding pocket. Furthermore, the basicity of the piperidine nitrogen can be modulated, which can be crucial for tuning pharmacokinetic properties like cell permeability and off-target activity (e.g., hERG liability).
Conclusion
This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, coupled with a synthetically tractable scaffold offering multiple vectors for optimization, make it a valuable addition to any fragment library. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to effectively utilize this fragment, from initial hit identification through to lead optimization, ultimately accelerating the discovery of novel therapeutics.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concepts and Core Principles of Fragment-Based Drug Design [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]
- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Synthesis of derivatives from 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Synthesis of Bioactive Derivatives from 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The this compound core is a privileged scaffold in modern medicinal chemistry. Its constituent parts—the 5-aminopyrazole moiety and the N-methylpiperidine ring—offer a powerful combination of features for drug design. The pyrazole ring is a versatile building block found in numerous FDA-approved drugs, prized for its wide range of biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3][4] The 5-amino group, in particular, serves as a highly versatile synthetic handle, enabling the construction of large compound libraries through various chemical transformations.[1][5][6] Concurrently, the N-methylpiperidine moiety often enhances the pharmacokinetic profile of a molecule by improving aqueous solubility and modulating lipophilicity, critical parameters for oral bioavailability and distribution.[7]
This guide provides a detailed exploration of synthetic strategies for derivatizing this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering researchers to not only replicate these protocols but also to adapt and innovate upon them. We will cover key reaction classes including amide and sulfonamide bond formation, and cyclocondensation reactions to build fused heterocyclic systems. Each section includes field-proven insights, detailed step-by-step protocols, and guidance on purification and characterization, ensuring a self-validating and robust experimental framework.
Foundational Principles: The Reactivity of the 5-Aminopyrazole Scaffold
The synthetic utility of this compound is dominated by the nucleophilic character of the C5-amino group. This primary amine is the principal site for derivatization, readily reacting with a wide array of electrophiles. Furthermore, the pyrazole ring itself contains two nitrogen atoms: the N1 "pyrrole-like" nitrogen and the N2 "pyridine-like" nitrogen.[1] In our parent molecule, the N1 position is already substituted with the methylpiperidine group. The C5-amino group, being a strong activating group, increases the electron density of the pyrazole ring, particularly at the C4 position, making it susceptible to certain electrophilic substitutions, though reactions at the amine are far more common.
The primary synthetic pathways explored in this guide leverage the C5-amine as a potent nucleophile.
General Workflow for Derivatization
The following diagram illustrates the central role of the parent amine in generating a diverse library of chemical entities.
Caption: General derivatization strategies from the core amine scaffold.
Protocol I: Synthesis of Amide Derivatives via Acylation
Amide bond formation is one of the most robust and frequently utilized reactions in medicinal chemistry. The resulting amide derivatives often exhibit favorable biological activities and metabolic stability. This protocol details the synthesis of an N-aryl amide derivative using an acyl chloride.
Causality: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the C5-amino group attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion forms the amide. A non-nucleophilic base, such as triethylamine (TEA), is crucial to scavenge the hydrochloric acid (HCl) generated in situ, preventing the protonation and deactivation of the starting amine.
Experimental Workflow: Amide Synthesis
Caption: Step-by-step workflow for the synthesis of amide derivatives.
Detailed Step-by-Step Protocol
Reaction: Synthesis of N-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-yl)benzamide
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Mobile phase: e.g., 5-10% Methanol in DCM
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (e.g., 1.0 mmol, 180.3 mg).
-
Dissolve the amine in anhydrous DCM (10 mL). Add triethylamine (1.5 mmol, 0.21 mL).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add benzoyl chloride (1.1 mmol, 0.13 mL) dropwise via syringe over 5 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring completion by TLC (Thin Layer Chromatography).
-
Work-up: Quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to isolate the pure amide product.
-
-
Characterization:
-
¹H NMR: Expect to see the disappearance of the broad -NH₂ singlet and the appearance of a new amide N-H singlet (typically downfield, δ 8-10 ppm), along with new aromatic signals corresponding to the benzoyl group.
-
MS (ESI+): Calculate the expected m/z for [M+H]⁺ (C₁₆H₂₀N₄O, MW = 284.36; expected m/z = 285.17).
-
IR: Look for a strong C=O stretch around 1650-1680 cm⁻¹.
-
Protocol II: Synthesis of Sulfonamide Derivatives
The sulfonamide functional group is a cornerstone of medicinal chemistry, found in antibacterial, diuretic, and anti-inflammatory drugs. The synthesis is analogous to acylation, employing a sulfonyl chloride as the electrophile.
Causality: Similar to amide synthesis, this reaction is a nucleophilic attack of the C5-amine on the electrophilic sulfur atom of the sulfonyl chloride. The use of a base like triethylamine or pyridine is essential to neutralize the generated HCl. A successful synthesis of a pyrazole-based benzenesulfonamide has been previously reported, validating this approach.[8]
Detailed Step-by-Step Protocol
Reaction: Synthesis of N-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-yl)benzenesulfonamide
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Benzenesulfonyl chloride (1.2 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Acetonitrile or Dichloromethane (anhydrous)
-
Ethyl acetate (for extraction)
-
1M HCl solution
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 180.3 mg) in anhydrous acetonitrile (10 mL).
-
Add the base (e.g., triethylamine, 2.0 mmol, 0.28 mL) to the solution.
-
Add benzenesulfonyl chloride (1.2 mmol, 211.9 mg) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.
-
Work-up: Evaporate the solvent under reduced pressure.
-
Add distilled water (10 mL) to the residue and extract the mixture with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash them sequentially with 1M HCl (1 x 10 mL) to remove excess base, water (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude sulfonamide.
-
-
Purification:
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes or methanol in DCM).
-
-
Characterization:
-
¹H NMR: Observe the disappearance of the -NH₂ signal and the appearance of a sulfonamide N-H proton (often δ 9-11 ppm), along with signals for the phenylsulfone group.
-
MS (ESI+): Calculate the expected m/z for [M+H]⁺ (C₁₅H₂₀N₄O₂S, MW = 320.41; expected m/z = 321.14).
-
IR: Identify characteristic S=O stretching bands (symmetric and asymmetric) around 1350 cm⁻¹ and 1160 cm⁻¹.
-
Protocol III: Synthesis of Fused Pyrazolo[1,5-a]pyrimidines
This protocol demonstrates the power of the 5-aminopyrazole scaffold to act as a bis-nucleophile, enabling the construction of more complex, fused heterocyclic systems. Pyrazolo[1,5-a]pyrimidines are a class of compounds with significant biological activities.[6][9] The reaction involves a cyclocondensation with a 1,3-dielectrophile, such as ethyl acetoacetate.
Causality: The reaction proceeds in a stepwise manner. First, the exocyclic C5-amino group attacks one of the electrophilic carbonyl carbons of the β-ketoester (in this case, the ketone) to form an enamine intermediate. This is followed by an intramolecular cyclization where the endocyclic N2 pyrazole nitrogen attacks the remaining electrophilic center (the ester carbonyl), leading to the elimination of ethanol and formation of the fused pyrimidine ring.
Experimental Workflow: Cyclocondensation
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Detailed Step-by-Step Protocol
Reaction: Synthesis of 7-methyl-2-(1-methylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
-
Materials & Reagents:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.2 eq)
-
Glacial acetic acid or a high-boiling solvent like dioxane or ethanol.
-
Diethyl ether (for precipitation)
-
-
Procedure:
-
In a flask equipped with a reflux condenser, combine this compound (1.0 mmol, 180.3 mg) and ethyl acetoacetate (1.2 mmol, 0.15 mL).
-
Add glacial acetic acid (5 mL) as the solvent and catalyst.
-
Heat the mixture to reflux (approx. 118 °C) and maintain for 6-18 hours. The reaction should be monitored for the consumption of the starting amine by TLC.
-
Work-up: After cooling to room temperature, concentrate the acetic acid under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product. If the product is an oil, attempt trituration.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Purification:
-
If the precipitated solid is not sufficiently pure, it can be recrystallized from a suitable solvent (e.g., ethanol, isopropanol) or purified by column chromatography.
-
-
Characterization:
-
¹H NMR: The spectrum will be significantly different. Look for the disappearance of the -NH₂ signal and the appearance of new signals for the fused ring system, including a new methyl group singlet and a pyrimidinone N-H proton if tautomerism allows.
-
MS (ESI+): Calculate the expected m/z for [M+H]⁺ (C₁₃H₁₈N₄O, MW = 246.31; expected m/z = 247.16).
-
Data Summary & Expected Outcomes
| Derivative Class | Example Product Name | Molecular Formula | MW | Expected [M+H]⁺ | Key ¹H NMR Signals | Key IR Bands (cm⁻¹) |
| Amide | N-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-yl)benzamide | C₁₆H₂₀N₄O | 284.36 | 285.17 | δ 8-10 (N-H), δ 7.4-7.9 (Ar-H) | ~1660 (C=O) |
| Sulfonamide | N-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-yl)benzenesulfonamide | C₁₅H₂₀N₄O₂S | 320.41 | 321.14 | δ 9-11 (N-H), δ 7.5-8.0 (Ar-H) | ~1350, ~1160 (S=O) |
| Fused Ring | 7-methyl-2-(1-methylpiperidin-4-yl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | C₁₃H₁₈N₄O | 246.31 | 247.16 | New singlets for CH₃ and ring CH | ~1670 (C=O) |
Conclusion and Future Directions
The protocols detailed herein provide a robust and versatile platform for the synthesis of novel derivatives based on the this compound scaffold. The chemical tractability of the C5-amino group allows for extensive exploration of the chemical space through reliable and scalable reactions. Researchers can readily adapt these methods by substituting different acyl chlorides, sulfonyl chlorides, and 1,3-dielectrophiles to generate extensive libraries for structure-activity relationship (SAR) studies. These derivatives are prime candidates for screening in various biological assays, particularly in programs targeting kinases, inflammatory pathways, and oncology.[10][11][12] The foundational knowledge provided in this guide serves as a critical starting point for the development of the next generation of pyrazole-based therapeutics.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]
- 8. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the In Vivo Evaluation of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
Introduction & Strategic Rationale
The compound 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine is a novel chemical entity featuring a pyrazole core. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs with diverse therapeutic activities, including anti-inflammatory, analgesic, and anti-cancer agents.[1][2][3] The 5-aminopyrazole moiety, in particular, serves as a versatile starting point for compounds with a wide array of biological effects, from enzyme inhibition to antimicrobial action.[4] Recent studies on related 1-methyl-1H-pyrazol-5-amine derivatives have highlighted their potential as antimicrobial and cytotoxic agents.[5][6]
This document provides a comprehensive framework for the initial in vivo characterization of this compound. As no public data for this specific molecule exists, this guide is built upon established principles for preclinical small molecule development, assuming that prerequisite in vitro studies (e.g., target binding, cell-based potency, and metabolic stability assays) have been completed and have yielded promising results warranting in vivo investigation.
The primary objectives of this experimental plan are to:
-
Establish a maximum tolerated dose (MTD) and define the acute toxicity profile.
-
Characterize the fundamental pharmacokinetic (PK) properties (ADME: Absorption, Distribution, Metabolism, and Excretion).
-
Provide a foundation for subsequent pharmacodynamic (PD) and efficacy studies in relevant disease models.
This phased approach is designed to de-risk development by generating critical safety and exposure data before committing resources to more complex and costly efficacy models.[7] All studies must be designed to be compliant with Good Laboratory Practice (GLP) where required for regulatory submissions and should adhere to institutional and national guidelines for the ethical care and use of laboratory animals.[8][9]
Phase 1: Formulation Development and Acute Tolerability Assessment
Rationale: Before any meaningful in vivo study can be conducted, a suitable vehicle for administration must be developed, and the upper limits of safe dosage must be determined. This phase establishes the basic parameters for all subsequent testing. The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specified period.[10][11]
Vehicle Screening & Formulation Protocol
Principle: The chosen vehicle must solubilize the compound at the required concentrations without causing adverse effects itself. A tiered screening approach is recommended.
Step-by-Step Protocol:
-
Solubility Assessment:
-
Test the solubility of this compound in a panel of common, biocompatible vehicles (e.g., Saline, 5% Dextrose in water (D5W), PBS, 0.5% w/v Carboxymethylcellulose (CMC) in water, 10% DMSO/90% corn oil).
-
Aim for a final concentration at least 2-fold higher than the anticipated highest dose to be tested.
-
-
Vehicle Selection:
-
Select the simplest aqueous-based vehicle that achieves the desired concentration.
-
If co-solvents are necessary, use the lowest percentage required. A common starting point for a challenging compound might be 5% DMSO, 10% Solutol HS 15, in 85% saline.
-
-
Formulation Preparation:
-
On the day of dosing, accurately weigh the compound and add it to the chosen vehicle.
-
Use sonication or gentle heating (if compound stability is confirmed) to aid dissolution.
-
Visually inspect for complete dissolution. The final formulation should be a clear solution or a homogenous suspension.
-
Adjust pH to ~7.0-7.4 if necessary and compatible with the vehicle.
-
Maximum Tolerated Dose (MTD) Study
Principle: The MTD study is a dose-escalation experiment designed to identify the dose that causes manageable or no toxicity.[12] A modified "3+3" design, common in clinical trials, can be adapted for preclinical use to provide robust data.[13] This study is critical for setting the dose levels for subsequent PK and efficacy studies.[7]
Step-by-Step Protocol:
-
Animal Model:
-
Select a common rodent strain (e.g., CD-1 or ICR mice) for initial tolerability. Use both male and female animals (n=3-5 per sex per group).
-
-
Dose Escalation Design:
-
Administer a single dose of the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP)).
-
Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg). The starting dose should be informed by any available in vitro cytotoxicity data.
-
Include a vehicle-only control group.
-
-
Monitoring and Endpoints:
-
Observe animals continuously for the first 4 hours post-dose, and then at 24, 48, and 72 hours, and daily thereafter for up to 14 days.
-
Record clinical signs of toxicity using a scoring sheet (e.g., changes in posture, activity, breathing, grooming).
-
Measure body weight daily. A weight loss of >15-20% is often considered a dose-limiting toxicity (DLT).[7]
-
At the end of the study, perform a gross necropsy to look for visible organ abnormalities.
-
-
MTD Determination:
-
The MTD is the highest dose level at which no more than 1 in 6 animals shows severe signs of toxicity and body weight loss is recoverable.[13]
-
Data Presentation:
| Dose Group (mg/kg) | Administration Route | N (M/F) | Key Clinical Signs | Mean Max. Body Weight Loss (%) | Mortality | MTD Assessment |
| Vehicle | PO | 5/5 | None Observed (NO) | < 2% | 0/10 | Tolerated |
| 10 | PO | 5/5 | NO | < 2% | 0/10 | Tolerated |
| 30 | PO | 5/5 | NO | < 3% | 0/10 | Tolerated |
| 100 | PO | 5/5 | Mild lethargy at 2-4h, resolved by 24h | 5% | 0/10 | Tolerated |
| 300 | PO | 5/5 | Severe lethargy, hunched posture | 18% | 2/10 | Exceeds MTD |
Phase 2: Pharmacokinetic (PK) Profiling
Rationale: Understanding the PK profile is essential to relate dose to exposure and, ultimately, to the pharmacological effect.[14] A well-designed PK study provides critical parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[15] This information is vital for designing effective dosing regimens for efficacy studies.
Single-Dose PK Study in Mice
Principle: This study characterizes the ADME properties of the compound after a single intravenous (IV) and oral (PO) dose. The IV dose provides absolute bioavailability data, while the PO dose assesses absorption from the gut. A sparse sampling design is often used in mice to minimize animal stress and blood volume loss.[16]
Step-by-Step Protocol:
-
Animal Model:
-
Use a common inbred strain like C57BL/6 mice (n=3-4 animals per time point).
-
-
Dosing:
-
IV Group: Administer a single, low dose (e.g., 1-2 mg/kg) via the tail vein. The dose should be well below the MTD.
-
PO Group: Administer a single oral gavage dose (e.g., 10 mg/kg), also well below the MTD.[17]
-
-
Blood Sampling:
-
Collect blood samples (~50 µL) at specified time points into tubes containing an anticoagulant (e.g., K2-EDTA).
-
IV time points: 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO time points: 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
Use a sparse sampling schedule where each mouse is bled a maximum of 3-4 times. For example, one cohort is used for the 2 min, 1h, and 4h time points, while another is used for the 5 min, 2h, and 8h time points.
-
-
Sample Processing & Bioanalysis:
-
Centrifuge blood samples to separate plasma.
-
Store plasma at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Data Presentation:
Table 1: Intravenous (IV) Pharmacokinetic Parameters
| Parameter | Symbol | Units | Value |
|---|---|---|---|
| Dose | - | mg/kg | 1 |
| Area Under the Curve (0-inf) | AUC₀-inf | ng·h/mL | e.g., 650 |
| Elimination Half-life | t½ | h | e.g., 3.8 |
| Clearance | CL | mL/h/kg | e.g., 1538 |
| Volume of Distribution | Vdss | L/kg | e.g., 5.0 |
Table 2: Oral (PO) Pharmacokinetic Parameters
| Parameter | Symbol | Units | Value |
|---|---|---|---|
| Dose | - | mg/kg | 10 |
| Max. Plasma Concentration | Cmax | ng/mL | e.g., 450 |
| Time to Max. Concentration | Tmax | h | e.g., 0.5 |
| Area Under the Curve (0-inf) | AUC₀-inf | ng·h/mL | e.g., 2925 |
| Oral Bioavailability | F% | % | e.g., 45 |
Note: Values are hypothetical examples.
Visualization of Experimental Design & Workflow
The following diagrams illustrate the logical flow of the preclinical in vivo assessment strategy.
Caption: High-level workflow for in vivo compound evaluation.
Based on the pyrazole scaffold's known association with anti-inflammatory targets like COX enzymes[2], a hypothetical mechanism of action could involve the MAPK signaling cascade, which is central to inflammation.
Caption: Hypothesized signaling pathway for target engagement studies.
Future Directions: Pharmacodynamics & Efficacy
With safety and PK data in hand, the program can advance to pharmacodynamic (PD) and efficacy studies.
-
Target Engagement: The first step is to confirm that the compound engages its intended biological target in vivo. This could involve collecting tissues (e.g., blood, tumor, brain) from treated animals at various time points after dosing and measuring a target-specific biomarker (e.g., phosphorylation status of a downstream protein via Western Blot or ELISA).
-
Efficacy Models: Based on the hypothesized mechanism of action, a relevant disease model should be selected. For example:
-
Anti-inflammatory: A lipopolysaccharide (LPS)-induced cytokine release model in mice could be used to measure the reduction of TNF-α or IL-6.
-
Oncology: If the compound shows anti-proliferative effects in vitro, a tumor xenograft model in immunocompromised mice would be appropriate.[18]
-
Antimicrobial: A systemic or localized infection model (e.g., thigh infection model) could be used to assess the compound's ability to reduce bacterial burden.
-
The dose and schedule for these studies will be directly informed by the MTD and PK data, ensuring that the compound is tested at exposures that are both safe and pharmacologically relevant.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. fda.gov [fda.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. Pk/bio-distribution | MuriGenics [murigenics.com]
- 15. benchchem.com [benchchem.com]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Assay Solubility of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
Introduction
This technical support guide addresses a frequently encountered challenge in early-stage drug discovery: the poor aqueous solubility of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine (henceforth "the compound"). Researchers often observe compound precipitation when diluting concentrated DMSO stock solutions into aqueous assay buffers, leading to unreliable and non-reproducible biological data.[1][2] This guide provides a structured, mechanism-based approach to systematically troubleshoot and improve the solubility of this compound for reliable in vitro screening.
We will explore the physicochemical properties of the compound and leverage them to devise rational strategies for solubility enhancement, from simple pH adjustments to the use of specialized excipients.
Compound Physicochemical Profile
Understanding the inherent properties of this compound is the foundation for troubleshooting its solubility. Its structure contains multiple basic nitrogen atoms, which are key to its pH-dependent solubility.
| Property | Value / Structure | Source | Significance for Solubility |
| Chemical Structure | ![]() | - | The structure contains a piperidine ring and a pyrazol-5-amine moiety. The nitrogen atoms in these rings are basic and can be protonated. |
| CAS Number | 3524-30-9 | [3][4] | Unique chemical identifier. |
| Molecular Formula | C₉H₁₆N₄ | [3][4] | - |
| Molecular Weight | 180.25 g/mol | [3][4] | - |
| Predicted pKa | ~8.5-9.5 (Piperidine N), ~4.0-5.0 (Pyridine-like Ns) | Cheminformatics Prediction | The high pKa of the piperidine nitrogen indicates it will be protonated (charged) at physiological pH (7.4), which should aid solubility. However, the overall molecule may still possess low solubility due to other structural features. |
| Predicted logP | ~1.5 - 2.5 | Cheminformatics Prediction | Indicates moderate lipophilicity. Compounds in this range can often face a trade-off between membrane permeability and aqueous solubility. |
Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer. What's happening?
A: This is a classic sign of a compound exceeding its kinetic solubility limit.[1] The compound is highly soluble in your 100% DMSO stock, but when this stock is introduced to the aqueous buffer, the DMSO concentration drops dramatically. The water-dominant environment cannot maintain the compound in solution, causing it to crash out.[2] This is especially common for lipophilic molecules.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I care about?
A: This is a critical distinction for assay development.
-
Kinetic Solubility is measured by adding a concentrated DMSO stock of a compound to an aqueous buffer and determining the concentration at which it precipitates.[5][6] This mimics the process used in most high-throughput screening (HTS) assays.[1] However, it can often overestimate the true solubility because it can form supersaturated solutions that are not stable over time.[7]
-
Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent. It is measured by adding an excess of the solid compound to a buffer, allowing it to equilibrate (often for 24 hours or more), and then measuring the concentration of the dissolved material.[6][8]
For initial HTS assays, kinetic solubility is the most relevant parameter. For lead optimization and later-stage development, thermodynamic solubility becomes crucial for predicting oral absorption and formulation success.[5][9]
Q3: How much DMSO is acceptable in my assay?
A: This is assay-dependent. Most cell-based assays are sensitive to DMSO concentrations above 1%, with many showing stress or altered activity at concentrations as low as 0.1% - 0.5%. Enzyme assays can sometimes tolerate higher concentrations. Always run a DMSO tolerance control experiment for your specific assay to determine the maximum acceptable concentration that does not interfere with the biological outcome.
Q4: Based on its structure, how should pH affect the solubility of this compound?
A: The compound has two key basic centers: the tertiary amine on the piperidine ring (predicted pKa ~8.5-9.5) and the amine group on the pyrazole ring. According to the Henderson-Hasselbalch equation, at a pH below the pKa, these basic groups will become protonated (positively charged). This charge dramatically increases the molecule's interaction with polar water molecules, thereby increasing its solubility.[10][11][12] Therefore, lowering the pH of your assay buffer should significantly increase the solubility of this compound.
Troubleshooting Workflow for Solubility Enhancement
This section provides a tiered approach to systematically improve the compound's solubility. Start with Tier 1 and proceed to the next tier only if solubility remains a limiting factor.
Caption: Decision workflow for improving compound solubility.
Tier 1: pH Adjustment (Primary & Most Recommended Approach)
Mechanism: By lowering the pH, you protonate the basic nitrogen atoms on the compound, converting the neutral molecule into a more soluble salt form.[12][][14] This is the most effective and cleanest initial strategy.
Experimental Protocol: pH Screening
-
Buffer Preparation: Prepare a set of biologically compatible buffers (e.g., MES, Phosphate) at various pH points, such as pH 5.0, 5.5, 6.0, 6.5, 7.0, and 7.4. Ensure the buffer strength is sufficient for the assay (typically 25-50 mM).
-
Compound Stock: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each concentration of the DMSO stock into wells containing a larger volume (e.g., 198 µL) of each of the prepared aqueous buffers. This creates a dilution series in each pH condition with a final DMSO concentration of 1%.
-
Incubation & Observation: Shake the plates for 1-2 hours at room temperature.[1]
-
Quantification: Measure the amount of precipitate formed using a nephelometer (light scattering) or by centrifuging the plate, taking the supernatant, and quantifying the dissolved compound via LC-MS/MS or UV-Vis spectroscopy.[1]
-
Analysis: Determine the highest concentration at which the compound remains soluble for each pH. Select the lowest pH that provides sufficient solubility and is compatible with your biological assay.
Tier 2: Co-Solvent Addition
Mechanism: If pH adjustment alone is insufficient or if your assay cannot tolerate a low pH, the addition of a small amount of a water-miscible organic solvent (a co-solvent) can help.[15] Co-solvents work by reducing the polarity of the bulk aqueous solution, which decreases the energy required to create a cavity for the non-polar parts of your compound, thereby increasing solubility.[][16]
Common Co-solvents for Biological Assays
| Co-Solvent | Typical Concentration | Pros | Cons |
| DMSO | < 1% | Strong solubilizing power. | Can interfere with many biological assays. |
| Ethanol | 1-5% | Generally well-tolerated by many enzymes. | Can precipitate proteins at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Low toxicity, good solubilizer for many compounds.[] | Can increase solution viscosity. |
| Propylene Glycol | 1-10% | Common in pharmaceutical formulations.[15] | Can interfere with some cell-based assays. |
Experimental Protocol: Co-Solvent Screening
-
Select Optimal Buffer: Use the buffer with the optimal pH determined in Tier 1 (or your standard assay buffer if pH cannot be changed).
-
Prepare Co-Solvent Buffers: Create versions of your chosen buffer containing different co-solvents at varying concentrations (e.g., Buffer + 2% Ethanol, Buffer + 5% PEG 400).
-
Repeat Solubility Test: Repeat steps 3-7 from the "pH Screening" protocol using these new co-solvent-containing buffers.
-
Assay Compatibility Check: Crucially, run a control experiment to ensure the selected co-solvent concentration does not inhibit or otherwise interfere with your biological assay.
Tier 3: Use of Cyclodextrins
Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate the lipophilic parts of a drug molecule, forming an "inclusion complex" where the hydrophobic part of the drug is shielded from water, while the hydrophilic exterior of the cyclodextrin keeps the entire complex soluble.[19][20]
Commonly Used Cyclodextrins
| Cyclodextrin | Abbreviation | Key Features |
| Hydroxypropyl-β-Cyclodextrin | HP-β-CD | High aqueous solubility and low toxicity, widely used in formulations.[17] |
| Sulfobutylether-β-Cyclodextrin | SBE-β-CD (Captisol®) | Very high aqueous solubility and a favorable safety profile, often used in injections. |
Experimental Protocol: Cyclodextrin Screening
-
Prepare Cyclodextrin Stock: Prepare a concentrated stock solution (e.g., 40% w/v) of HP-β-CD or SBE-β-CD in your optimal assay buffer.
-
Create Cyclodextrin Buffers: Prepare serial dilutions of the cyclodextrin stock in your assay buffer to create a range of working concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).
-
Repeat Solubility Test: Repeat steps 3-7 from the "pH Screening" protocol using the buffers containing cyclodextrins.
-
Assay Compatibility Check: As with co-solvents, verify that the chosen cyclodextrin and its concentration do not interfere with your assay's performance.
Summary and Final Recommendations
For this compound, insolubility in neutral aqueous buffers is an expected challenge due to its chemical structure. A systematic approach is key to overcoming this issue.
-
Start with pH: Given the compound's basic nature, pH adjustment is the most direct and effective first step . Aim for the lowest pH that is compatible with your assay system.
-
Consider Co-solvents: If pH modification is not a viable option, screen a small panel of well-tolerated co-solvents like PEG 400 or ethanol.
-
Employ Cyclodextrins for Difficult Cases: If the compound remains insoluble, cyclodextrins offer a powerful, albeit more complex, solution.
Always validate your final chosen condition (pH, co-solvent, or excipient) for compatibility with your specific biological assay to ensure that the solubilizing agent itself is not producing an artifact.
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. inventivapharma.com [inventivapharma.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. fiveable.me [fiveable.me]
- 14. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. Cosolvent - Wikipedia [en.wikipedia.org]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. scispace.com [scispace.com]
Optimizing reaction conditions for 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine synthesis
Technical Support Center: Synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. This valuable heterocyclic amine serves as a crucial building block in medicinal chemistry. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize yield, and ensure high purity of the final product.
Section 1: Core Synthesis Strategy & Mechanism
The most reliable and versatile method for the synthesis of 5-aminopyrazoles, including the target compound, is the cyclocondensation reaction between a suitable hydrazine derivative and a β-ketonitrile.[1][2] In this specific case, the reaction involves:
-
1-methyl-4-hydrazinylpiperidine: The hydrazine component that forms the N1-substituted piperidine portion of the pyrazole ring.
-
A β-ketonitrile equivalent (e.g., 2-ethoxymethylene-malononitrile or cyanoacetic esters): The three-carbon electrophilic component that reacts with the hydrazine to form the pyrazole core.
The reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon, yielding the stable 5-aminopyrazole ring system.[1][2]
Caption: General reaction mechanism for 5-aminopyrazole formation.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material to provide the pyrazole's carbon backbone?
A1: The most common and effective starting materials are β-ketonitriles or their synthetic equivalents. For this synthesis, 3-ethoxyacrylonitrile or similar activated acrylonitriles are excellent choices. They react smoothly with hydrazines to form the pyrazole ring. The reaction involves the initial nucleophilic attack of the hydrazine, followed by cyclization to produce the 5-aminopyrazole.[1]
Q2: Which solvent is optimal for this reaction?
A2: Protic solvents such as ethanol or methanol are generally preferred. They are effective at solvating the starting materials and any intermediates. In some cases, refluxing in acetic acid can also be effective as the acidic medium can catalyze the cyclization step.[3] The choice of solvent can influence reaction time and temperature requirements.
Q3: Is a catalyst required for the cyclocondensation?
A3: Often, the reaction can proceed without an external catalyst, especially when heated. However, the addition of a catalytic amount of a weak acid, such as acetic acid, can facilitate both the formation of the hydrazone intermediate and the subsequent cyclization step, potentially leading to shorter reaction times and higher yields.
Q4: What are the typical reaction temperatures and durations?
A4: Reaction conditions can vary based on the specific reactivity of the substrates and the solvent used. Typically, the reaction is conducted at elevated temperatures, ranging from room temperature to the reflux temperature of the solvent (e.g., ~78 °C for ethanol). Reaction times can range from a few hours to overnight (18-24 hours). Progress should always be monitored by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: My reaction yield is very low or I'm not seeing any product formation. What could be the cause?
A1:
-
Cause: Poor quality or degradation of the hydrazine starting material. 1-methyl-4-hydrazinylpiperidine can be susceptible to oxidation if not stored properly.
-
Solution: Ensure the hydrazine is pure and has been stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light. It is advisable to use freshly opened or recently purified hydrazine.
-
-
Cause: Incomplete reaction due to insufficient heat or reaction time.
-
Solution: Increase the reaction temperature to the reflux point of your chosen solvent (e.g., ethanol). Monitor the reaction's progress using TLC. If starting material is still present after several hours, extend the reaction time.
-
-
Cause: The β-ketonitrile or its equivalent is not sufficiently reactive.
-
Solution: Ensure you are using a β-ketonitrile with a good leaving group (like an ethoxy or dimethylamino group) at the β-position to facilitate the initial nucleophilic attack by the hydrazine.
-
Q2: My TLC plate shows multiple spots, indicating a mixture of products. How can I resolve this?
A2:
-
Cause: Presence of unreacted starting materials and the hydrazone intermediate.
-
Solution: This is common in the early stages of the reaction. The hydrazone is an intermediate on the path to the final product.[2] Driving the reaction to completion with additional heating or the addition of a catalytic amount of acid will convert the intermediate to the desired pyrazole.
-
-
Cause: Formation of regioisomers.
-
Solution: While the reaction of a hydrazine with a β-ketonitrile is generally regioselective for the 5-aminopyrazole isomer, using a non-symmetrical precursor could theoretically lead to isomers.[1][4] Confirm the structure of your main product using 2D NMR techniques (HMBC, HSQC). The use of precursors like 3-ethoxyacrylonitrile typically avoids this issue.
-
Q3: I'm having difficulty with product isolation and purification. What methods do you recommend?
A3:
-
Problem: The product is difficult to extract from an aqueous workup due to its basicity and potential water solubility.
-
Solution: During workup, basify the aqueous layer to a pH > 10 with NaOH or K₂CO₃ to ensure the amine is in its freebase form. Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of DCM/isopropanol. Saturating the aqueous layer with sodium chloride ("salting out") can also decrease the product's solubility in water and improve extraction efficiency.
-
-
Problem: The product streaks or tails significantly during silica gel column chromatography.
-
Solution: The basic piperidine and aminopyrazole moieties can interact strongly with acidic silanol groups on the silica surface. To mitigate this, add a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonium hydroxide (0.5-1%), to your eluent system. This deactivates the acidic sites on the silica gel, leading to better peak shape and separation.
-
-
Problem: The purified product is an oil and difficult to handle or crystallize.
-
Solution: Convert the amine product into a stable, crystalline acid addition salt.[5][6] Dissolve the purified freebase in a suitable solvent like isopropanol or ethyl acetate and add a stoichiometric amount of an acid (e.g., HCl in ether/dioxane or oxalic acid). The resulting salt will often precipitate and can be easily collected by filtration, washed, and dried. This also offers an excellent final purification step.
-
Section 4: Optimized Experimental Protocol
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and analytical monitoring. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methyl-4-hydrazinylpiperidine (1.29 g, 10 mmol).
-
Add absolute ethanol (30 mL) and stir until the hydrazine is fully dissolved.
-
Add 3-ethoxyacrylonitrile (1.07 g, 11 mmol, 1.1 equivalents).
-
Add glacial acetic acid (0.1 mL, ~3 mol%).
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (~78°C) using a heating mantle.
-
Maintain the reflux for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM with 1% NH₄OH) until the starting hydrazine spot has been consumed.
Step 3: Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in deionized water (30 mL) and adjust the pH to ~11 using a 2M NaOH solution.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous oil.
Step 4: Purification
-
Purify the crude oil using flash column chromatography on silica gel.
-
Prepare the column and eluent (e.g., a gradient of 2% to 10% methanol in dichloromethane, with 0.5% triethylamine added to the mobile phase).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a purified freebase.
Section 5: Summary of Reaction Parameters
| Parameter | Condition 1 (Standard) | Condition 2 (Acid Catalyzed) | Expected Outcome / Comment |
| Solvent | Ethanol | Acetic Acid | Ethanol is a good general-purpose solvent. Acetic acid can serve as both solvent and catalyst but may require a more rigorous basic workup. |
| Catalyst | None | Acetic Acid (catalytic) | The addition of an acid catalyst can decrease reaction times and improve conversion of the hydrazone intermediate.[3] |
| Temperature | Reflux (~78 °C) | Reflux (~118 °C) | Higher temperatures generally lead to faster reaction rates. |
| Time | 12 - 24 hours | 4 - 8 hours | Reaction should be monitored to completion to avoid degradation. |
| Yield | Moderate to Good | Good to Excellent | Yields are highly dependent on the purity of starting materials and the efficiency of the workup and purification. |
Section 6: Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common synthesis issues.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. chim.it [chim.it]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Investigating Off-Target Effects of Pyrazole-Based Compounds in Cellular Assays
Introduction: The 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine scaffold represents a versatile pharmacophore integral to numerous investigational compounds.[1][2] While potent and selective on-target activity is the goal, researchers often encounter confounding results in cell-based assays that may arise from unintended molecular interactions. This guide provides a structured framework for identifying, characterizing, and mitigating potential off-target effects of pyrazole-piperidine derivatives, enabling more accurate interpretation of experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers have when observing unexpected cellular phenotypes.
Q1: My pyrazole-based compound shows potent cytotoxicity at concentrations where I expect specific target inhibition. How can I determine if this is an off-target effect?
A1: This is a critical and common challenge.[3][4] High cytotoxicity can mask the intended biological effect. The first step is to differentiate between on-target mediated cell death and non-specific toxicity.
-
Establish a Therapeutic Window: Perform a dose-response curve for both your target of interest (e.g., inhibition of a specific phosphorylation event) and cell viability (e.g., using an MTT or resazurin-based assay) in the same cell line.[5] A significant gap between the IC50 for target engagement and the CC50 (cytotoxic concentration 50%) suggests a potential therapeutic window. If these values are very close, off-target cytotoxicity is likely.
-
Use a Structurally Unrelated Inhibitor: If another inhibitor targeting the same protein, but with a different chemical scaffold, produces the same phenotype without the same degree of cytotoxicity, it strengthens the evidence for an on-target effect of your primary compound.[3]
-
Rescue Experiment: If feasible, overexpressing a resistant mutant of the target protein should rescue the cytotoxic phenotype if it is on-target.[3]
Q2: I'm observing inconsistent IC50 values for my compound between experiments. What are the likely causes?
A2: Inconsistent IC50 values are often traced back to three main areas: compound handling, cell culture practices, and assay setup.[3]
-
Compound-Related Issues:
-
Solubility: Pyrazole-piperidine compounds can have variable aqueous solubility.[6] Poor solubility leads to precipitation and an effective concentration lower than intended.[5] Always visually inspect your working solutions for precipitates.
-
Stability: Avoid repeated freeze-thaw cycles of your stock solutions.[5] It is best practice to aliquot stock solutions into single-use vials. Some compounds can also be unstable in culture media over long incubation periods.
-
-
Cell Culture-Related Issues:
-
Cell Passage Number: Use cells within a consistent and low-passage number range.[3] High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Seeding Density: Ensure uniform cell seeding across all wells. Over-confluent or under-confluent wells will respond differently to treatment.[4]
-
-
Assay-Related Issues:
Q3: What are some known off-targets for pyrazole-containing molecules?
A3: The pyrazole ring is a privileged scaffold in medicinal chemistry and can interact with a wide range of biological targets.[2] While specific off-targets depend on the entire molecular structure, some common liabilities include:
-
Kinases: Many kinase inhibitors incorporate a pyrazole core to interact with the ATP-binding pocket. Your compound could have activity against other kinases.
-
Phosphodiesterases (PDEs): Certain pyrazole derivatives, like Bay 60-7550, are potent PDE inhibitors.[7][8] This can alter cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways.[9]
-
GPCRs: The piperidine moiety, in particular, can mimic neurotransmitters, leading to interactions with G-protein coupled receptors like cannabinoid or adrenergic receptors.[10][11]
-
Ion Channels: Some small molecules can non-specifically modulate ion channel function, such as the hERG channel, which can lead to cardiotoxicity.[12]
-
Mitochondrial Respiration: Some pyrazole-carboxamides have been shown to inhibit mitochondrial respiration, leading to unexpected acute toxicity.[13]
Part 2: Troubleshooting Guide: Unexpected Phenotypes
This guide provides a systematic approach to diagnosing unexpected results in your cell-based assays.
Issue 1: High Background Signal or Assay Interference
Symptoms:
-
High signal in negative control wells (vehicle-treated).
-
Non-linear or erratic dose-response curves.
-
Compound autofluorescence or colorimetric interference.
Diagnostic Workflow:
Caption: Diagnostic workflow for high background signal.
Causality Explained: Many small molecules can interfere with assay readouts. For example, yellow-colored compounds can absorb light in the range of formazan dyes used in MTT assays. Similarly, fluorescent compounds will directly interfere with fluorescence-based readouts. It is crucial to run controls with the compound in cell-free media to identify and subtract this background.[14]
Issue 2: Observed Phenotype is Opposite to Expected Outcome
Symptoms:
-
An expected inhibitor of cell proliferation leads to increased proliferation.
-
An expected activator of a pathway shows no effect or an inhibitory effect.
Diagnostic Workflow:
Caption: Workflow for investigating paradoxical effects.
Causality Explained: Biological systems are complex and replete with feedback loops. For instance, inhibiting a kinase in a primary signaling pathway can sometimes lead to the upregulation of a parallel, compensatory pathway. A classic example is the inhibition of mTORC1, which can relieve feedback inhibition on upstream receptor tyrosine kinases (RTKs), potentially leading to paradoxical activation of other signaling arms.[15] It is crucial to map the known signaling network of your target and probe for such compensatory changes.
Part 3: Experimental Protocols for Off-Target Validation
These protocols provide a starting point for experimentally validating potential off-target effects.
Protocol 1: Orthogonal Target Engagement Assay
Objective: To confirm that the compound engages the intended target in the cellular environment using a method that is different from your primary screening assay.
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat cells with your pyrazole compound at various concentrations (e.g., 0.1x, 1x, 10x, 100x of the IC50) and a vehicle control for a defined period (e.g., 1-2 hours).
-
Harvest and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of your target protein remaining by Western Blot or ELISA.
-
Interpretation: Binding of your compound to the target protein will stabilize it, leading to a shift in its melting curve (i.e., it will remain soluble at higher temperatures compared to the vehicle-treated control).
Self-Validation: The inclusion of a dose-response and a full temperature curve provides an internal validation of target engagement. A clear, dose-dependent shift in the melting temperature is strong evidence of binding.
Protocol 2: Broad-Spectrum Kinase Panel Screen
Objective: To identify potential off-target kinase interactions, a common liability for pyrazole-based compounds.
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs).
-
Compound Submission: Provide a high-purity sample of your compound at a specified concentration (usually a high concentration, e.g., 10 µM, to maximize the chance of detecting off-targets).
-
Screening: The CRO will screen your compound against a large panel of purified kinases (e.g., the DiscoverX KINOMEscan™ or the Eurofins KinaseProfiler™ panel). The output is typically reported as "% inhibition" at the tested concentration.
-
Data Analysis:
-
Identify any kinases that are inhibited by >50% or >80% (depending on the desired stringency).
-
Compare the list of off-target "hits" with the known biology of your cellular model. Could inhibition of one of these kinases explain your observed phenotype?
-
Select key off-target hits for further validation.
-
Follow-up Validation:
-
IC50 Determination: For the most promising off-target kinases, perform full IC50 curve determinations to understand the potency of inhibition.
-
Cellular Confirmation: Use a selective inhibitor for the identified off-target kinase in your cellular assay. If it phenocopies the effect of your pyrazole compound, this strongly suggests the phenotype is driven by that off-target interaction.
Part 4: Data Summary & Pathway Visualization
Table 1: Example Selectivity Profile for a Hypothetical Pyrazole Compound
This table illustrates how to present selectivity data to compare on-target potency with off-target liabilities.
| Target | IC50 (nM) | Assay Type | Notes |
| Primary Target X | 15 | Biochemical Assay | On-Target Activity |
| Off-Target Kinase A | 250 | Biochemical Assay | ~17-fold selectivity |
| Off-Target Kinase B | 1,200 | Biochemical Assay | >80-fold selectivity |
| Off-Target Receptor Y | >10,000 | Radioligand Binding | No significant activity at tested concentrations |
| hERG Channel | >10,000 | Patch-Clamp Assay | Low risk of cardiotoxicity |
Diagram: Potential Off-Target Signaling Pathways
This diagram illustrates how an intended on-target effect can be confounded by off-target interactions.
Caption: On-target vs. off-target signaling pathways.
References
- 1. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Bay 60-7550 | PDE | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy 5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine (EVT-13195708) [evitachem.com]
- 11. Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1- (2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PF-06409577 | AMPK | TargetMol [targetmol.com]
- 13. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 15. Frontiers | PF-06409577 Activates AMPK Signaling and Inhibits Osteosarcoma Cell Growth [frontiersin.org]
Technical Support Center: Overcoming Resistance with Pyrazolamine-4A and its Analogs
Welcome to the technical support center for the Pyrazolamine-4A series of kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and troubleshooting assistance for experiments involving our novel 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine (Pyrazolamine-4A) and its next-generation analogs. Pyrazole-based compounds are pivotal in the development of targeted therapies, particularly in oncology.[1][2][3][4] This resource will help you navigate common challenges, from basic handling to overcoming acquired resistance in your models.
Section 1: Understanding Pyrazolamine-4A and Acquired Resistance
1.1. What is the target and mechanism of action of Pyrazolamine-4A?
Pyrazolamine-4A is a potent, ATP-competitive inhibitor of the (hypothetical) Resistance-Associated Kinase 1 (RAK1). RAK1 is a critical serine/threonine kinase that, when constitutively activated by mutation (e.g., V100M), drives oncogenic signaling through the downstream PI3K/Akt/mTOR pathway, promoting cell proliferation and survival. Pyrazolamine-4A is designed to bind to the ATP-binding pocket of wild-type (WT) RAK1, blocking its kinase activity.
1.2. What are the common mechanisms of acquired resistance to Pyrazolamine-4A?
After an initial response, cancer cells can develop resistance to kinase inhibitors through various mechanisms.[5][6] For Pyrazolamine-4A, the most frequently observed mechanisms in preclinical models are:
-
On-Target Secondary Mutations: The most common is the T158M "gatekeeper" mutation in the RAK1 kinase domain.[5][7][8] This threonine-to-methionine substitution creates steric hindrance that prevents high-affinity binding of Pyrazolamine-4A.[8][9]
-
Bypass Signaling Pathway Activation: Cancer cells can compensate for RAK1 inhibition by upregulating alternative survival pathways, such as the MET receptor tyrosine kinase pathway, which can then reactivate downstream signaling independently of RAK1.[7][10][11]
1.3. How do the Pyrazolamine-4A analogs overcome resistance?
Our medicinal chemistry strategy has led to the development of second and third-generation analogs designed to address these resistance mechanisms.[8][9][12]
-
Pyrazolamine-5C (Second Generation): This analog features a modified pyrazole core with a bulkier side chain designed to accommodate the T158M gatekeeper mutation, allowing it to effectively inhibit both WT and T158M RAK1.[9]
-
Pyrazolamine-6D (Third Generation): This is a dual RAK1/MET inhibitor. It retains activity against WT and T158M RAK1 while also potently inhibiting MET, making it effective in cases of bypass pathway activation.[6]
| Compound | Target(s) | IC50 (WT RAK1) | IC50 (T158M RAK1) | IC50 (MET) | Key Application |
| Pyrazolamine-4A | RAK1 | 5 nM | 850 nM | >10 µM | Initial treatment in RAK1-mutant models. |
| Pyrazolamine-5C | RAK1 (WT & T158M) | 8 nM | 15 nM | >10 µM | Treatment after resistance via T158M mutation. |
| Pyrazolamine-6D | RAK1 (WT & T158M), MET | 12 nM | 25 nM | 30 nM | Treatment after resistance via T158M or MET bypass. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of Pyrazolamine compounds? A1: All Pyrazolamine analogs are supplied as a lyophilized powder. We recommend preparing a 10 mM stock solution in 100% DMSO. Aliquot the stock solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the DMSO stock in your culture medium to the final desired concentration immediately before use. The final DMSO concentration in your experiment should be kept below 0.1% to avoid solvent-induced toxicity.
Q2: What is the solubility of these compounds in aqueous buffers? A2: Like many kinase inhibitors, these compounds have low aqueous solubility.[13][14][15] They are not recommended for direct dissolution in aqueous buffers like PBS. For in vivo studies, a formulation with vehicles such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended, though optimization may be required for your specific model.[16][17]
Q3: Are these compounds cell-permeable? A3: Yes, all compounds in the Pyrazolamine series are designed for good cell permeability and have been validated in various cell-based assays. Discrepancies between biochemical and cellular potency can sometimes occur due to factors like cellular efflux pumps or high intracellular ATP concentrations.[18]
Section 3: Troubleshooting Guide
Q4: My cells are not responding to Pyrazolamine-4A, even at high concentrations. What should I do?
-
Step 1: Verify Target Expression. Confirm that your cell line expresses active, phosphorylated RAK1 (p-RAK1). The target kinase must be present and active for an inhibitor to have an effect.[18] Use a validated antibody to check for p-RAK1 and total RAK1 levels via Western blot.
-
Step 2: Check for Pre-existing Resistance. Your cell line may harbor an intrinsic resistance mechanism, such as a pre-existing T158M mutation or high basal MET activity. Sequence the RAK1 kinase domain in your cell line. Also, check for MET activation by Western blot (p-MET).
-
Step 3: Confirm Compound Integrity. Ensure your stock solution was prepared and stored correctly. If in doubt, prepare a fresh stock from the lyophilized powder.
-
Step 4: Optimize Assay Conditions. In cell-based assays, factors like cell density, serum concentration, and incubation time can impact inhibitor performance.[19] Perform a dose-response and time-course experiment to find the optimal conditions for your model.[18]
Q5: I observed an initial response to Pyrazolamine-4A, but the cells started growing again after several weeks. How can I determine the mechanism of resistance?
This is a classic sign of acquired resistance. The following workflow can help you identify the cause:
Q6: My Western blot shows no decrease in downstream p-Akt signal despite seeing a phenotypic effect. Why?
-
Reason 1: Timing. The inhibition of a kinase and the subsequent dephosphorylation of its downstream targets can be transient. You may be lysing your cells too late. Perform a time-course experiment (e.g., 15 min, 1 hr, 4 hr, 24 hr) to find the optimal time point for observing maximal p-Akt reduction.[20]
-
Reason 2: Pathway Redundancy. Other kinases may also be able to phosphorylate Akt in your cell line. Even if RAK1 is fully inhibited, Akt signaling may be maintained by a compensatory pathway.[7][11] This is a form of intrinsic resistance.
-
Reason 3: Off-Target Effects. The observed phenotype might be due to an off-target effect of the inhibitor. This is less likely with our highly selective compounds but can be ruled out by using a structurally unrelated RAK1 inhibitor to see if it recapitulates the phenotype.[18] A kinome-wide selectivity screen can also identify potential off-targets.[21]
Section 4: Key Experimental Protocols
4.1. Protocol: Validating Target Engagement via Western Blot
This protocol confirms that the inhibitor is engaging its target (RAK1) by measuring the phosphorylation of a direct downstream substrate.[22]
-
Cell Seeding: Plate your cells (e.g., 1x10^6 cells per well in a 6-well plate) and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a dose-response of the Pyrazolamine compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (a 2-hour treatment is a good starting point). Include a vehicle control (DMSO).[18]
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube.[23][24][25]
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg). Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load samples onto an SDS-PAGE gel and run electrophoresis.[25][26]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.[24][25]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer (e.g., anti-p-Akt, anti-total-Akt, anti-p-RAK1, anti-total-RAK1, and a loading control like β-Actin).
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash the membrane 3x with TBST.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify band intensity using densitometry software. A dose-dependent decrease in the p-Akt/total Akt ratio indicates successful on-target activity.[22][23]
4.2. Protocol: In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a Pyrazolamine analog in vivo.[20][27][28]
-
Cell Implantation: Subcutaneously implant tumor cells (e.g., 5x10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD-SCID or NSG).
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 per group).
-
Compound Formulation and Dosing: Prepare the dosing formulation as described in FAQ Q2. Administer the compound (e.g., Pyrazolamine-5C at 10 mg/kg) and vehicle control daily via oral gavage.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Pharmacodynamic (PD) Assessment: At the end of the study (or in a satellite group), collect tumor tissue at specific time points post-dosing (e.g., 2 and 8 hours) to assess target engagement in vivo via Western blot for p-RAK1 or p-Akt.[20]
-
Endpoint and Analysis: The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³). Euthanize the animals, excise the tumors, and measure their final weight. Analyze the data by comparing the tumor growth inhibition (TGI) between the treated and vehicle groups.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Strategies to overcome resistance to tyrosine kinase inhibitors in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. journaljcti.com [journaljcti.com]
- 13. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 20. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 26. bio-rad.com [bio-rad.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Evaluation of in vivo pharmacokinetic study of the anti-cancer drug imatinib using silkworms as an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Synthesis Purification of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
Introduction
Welcome to the technical support guide for the post-synthesis purification of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS 3524-30-9). This molecule, incorporating both a substituted pyrazole and a piperidine moiety, is of significant interest in medicinal chemistry and drug discovery.[1] Its unique structure, containing a primary aromatic amine and a tertiary aliphatic amine, presents specific challenges and opportunities for purification. The presence of two basic centers dictates the purification strategy, making a foundational understanding of its acid-base properties essential for achieving high purity.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. We will move from initial crude work-up to high-purity polishing techniques, explaining the causality behind each experimental choice to ensure a robust and reproducible workflow.
Part 1: Initial Purification from Crude Reaction Mixture
This section focuses on the initial work-up procedure to isolate the target compound from the reaction mixture, removing the bulk of inorganic salts, and acidic or neutral organic impurities.
Q1: What is the most effective first step for purifying the crude reaction mixture of this compound?
The most robust initial purification technique is an acid-base extraction .[2][3] This method leverages the basic nature of the two amine groups in your target compound. By treating the organic reaction mixture with an aqueous acid, the compound is protonated, forming a water-soluble salt. This salt partitions into the aqueous phase, leaving non-basic organic impurities behind in the organic layer.[4][5]
Causality: The nitrogen atoms on both the piperidine ring and the pyrazole's amino group are basic and will be readily protonated by an acid like hydrochloric acid (HCl) to form ammonium salts. These ionic salts are significantly more soluble in water than in common organic solvents like ethyl acetate or dichloromethane (DCM).[3] This differential solubility is the cornerstone of the separation.[2][3]
Q2: Can you provide a step-by-step protocol for an acid-base extraction?
Certainly. This protocol assumes your crude reaction was performed in an organic solvent immiscible with water.
Experimental Protocol 1: Acid-Base Extraction
-
Initial Quench: If your reaction mixture contains reactive reagents, carefully quench them according to standard laboratory procedures (e.g., with water or a saturated ammonium chloride solution).
-
Dilution: Dilute the crude reaction mixture with an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). This ensures the mixture is fully liquid and reduces viscosity.
-
Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a dilute aqueous acid, such as 1 M HCl.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to periodically vent the funnel to release any pressure buildup.[6] Allow the layers to separate. Your target compound is now in the aqueous (bottom) layer as its hydrochloride salt.
-
Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Keep the organic layer for now.
-
Back-Extraction (Optional but Recommended): To maximize yield, add another portion of 1 M HCl to the organic layer in the separatory funnel, shake, and combine this second aqueous extract with the first. This ensures any remaining product is captured. You can now discard the organic layer, which contains neutral and acidic impurities.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2 M NaOH or a saturated sodium bicarbonate solution, while stirring until the pH is basic (pH 9-10, check with pH paper).[2] You may observe the formation of a precipitate or cloudiness as the free amine is regenerated.[4][6]
-
Product Extraction: Add a fresh portion of organic solvent (e.g., EtOAc or DCM) to the flask, transfer to the separatory funnel, and shake vigorously to extract the now neutral, organic-soluble free amine back into the organic layer.
-
Final Steps: Drain the organic layer. Wash it with brine (saturated aqueous NaCl) to remove residual water, then dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7] Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield your crude, purified amine.
Q3: I'm getting a persistent emulsion during the extraction. What should I do?
Emulsions are common when dealing with complex mixtures. Here are several troubleshooting steps:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.
-
Filtration: Pass the entire emulsified layer through a pad of Celite or glass wool. This can often disrupt the fine droplets causing the emulsion.
-
Change Solvent Polarity: Add a small amount of a different solvent to alter the polarity of the organic phase, which can sometimes destabilize the emulsion.
Part 2: High-Purity Polishing Techniques
After an initial acid-base extraction, your compound may still contain closely related impurities. The following techniques are used to achieve higher purity suitable for analytical characterization and biological assays.
Q4: My compound is a solid after extraction but is still impure by TLC/NMR. Should I use recrystallization or chromatography?
The choice depends on the nature of the impurities and the quantity of material.
-
Recrystallization is an excellent choice if your compound is the major component (>90%) and the impurities have different solubility profiles. It is scalable and often yields highly pure crystalline material.
-
Column Chromatography is the more powerful technique for separating compounds with similar properties or when multiple impurities are present.[8] It is generally more time-consuming and solvent-intensive than recrystallization.
A good practice is to attempt recrystallization first. If that fails to provide the desired purity, then proceed to chromatography.
Q5: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Given the compound's structure, polar organic solvents are a good starting point.[1]
Protocol 2: Solvent Screening for Recrystallization
-
Place a small amount of your crude solid (10-20 mg) into several different test tubes.
-
Add a few drops of a test solvent to each tube at room temperature. A good solvent will not dissolve the compound.
-
Heat the tubes that show poor room-temperature solubility. A good solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The best solvent will result in the formation of well-defined crystals.
| Solvent/System | Class | Polarity | Comments & Starting Point |
| Ethanol | Protic | High | Often a good choice for pyrazole derivatives.[9] |
| Isopropanol (IPA) | Protic | Medium | Less polar than ethanol; may offer better crystal formation. |
| Ethyl Acetate (EtOAc) | Aprotic | Medium | Good for moderately polar compounds. |
| Acetonitrile (ACN) | Aprotic | High | Can be effective for nitrogen-containing heterocycles. |
| Hexane/EtOAc | Mixed | Variable | A common mixed-solvent system. Dissolve in hot EtOAc and add hexane until turbidity appears, then cool.[9] |
| Ethanol/Water | Mixed | High | For highly polar pyrazole derivatives. Dissolve in hot ethanol and add water dropwise.[9] |
Q6: I'm trying to run a silica gel column, but my compound is streaking badly and the separation is poor. What is happening?
This is a classic problem when purifying basic amines on standard silica gel.[10]
Causality: Silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction.[11] This strong binding leads to poor elution, resulting in broad, streaking bands on the column and TLC plate, often with significant loss of the compound on the column.[11]
Solutions:
-
Mobile Phase Modifier: The most common solution is to add a small amount of a competing base to your mobile phase (eluent). This base will "neutralize" the acidic sites on the silica, allowing your compound to elute properly.[11]
-
Recommendation: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide to your eluent system (e.g., DCM/Methanol or Hexane/EtOAc).
-
-
Alternative Stationary Phase: If streaking persists, switch to a less acidic or a basic stationary phase.
-
Basic Alumina: Alumina is basic and provides an excellent alternative to silica for purifying amines.[12]
-
Amine-Functionalized Silica (KP-NH): This is silica gel that has been chemically modified with amino groups. It effectively masks the acidic silanols and provides excellent peak shape for basic compounds.[10]
-
-
Reversed-Phase Chromatography: Use a C18 column with a mobile phase buffered at a high pH (e.g., pH 9-10). At high pH, the amine is deprotonated and neutral, increasing its retention and often leading to better separation.[11]
Q7: Can you provide a starting protocol for flash chromatography?
Absolutely. The table below provides starting conditions for both normal and reversed-phase flash chromatography. Always develop your method first using Thin-Layer Chromatography (TLC) to find the optimal eluent composition.
| Parameter | Normal Phase (Silica Gel) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel (or Amine-functionalized Silica) | C18 Silica Gel |
| Typical Eluent | Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate (EtOAc) / Hexane | Acetonitrile (ACN) / Water or Methanol (MeOH) / Water |
| Mobile Phase Modifier | 1% Triethylamine (Et₃N) | 0.1% Ammonium Hydroxide or 0.1% Triethylamine (to maintain high pH) |
| Method Development | Use TLC plates (silica). Aim for a Retention Factor (Rf) of ~0.2-0.3 for your compound. | Use C18 TLC plates. Aim for an Rf of ~0.2-0.3. |
Visualization of Purification Workflow
The following diagram outlines the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
Troubleshooting Chromatography: A Deeper Dive
This diagram illustrates the logical steps to take when encountering issues with column chromatography for this basic compound.
Caption: Troubleshooting logic for amine chromatography.
References
- 1. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Workup [chem.rochester.edu]
- 5. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 6. m.youtube.com [m.youtube.com]
- 7. rsc.org [rsc.org]
- 8. magritek.com [magritek.com]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. reddit.com [reddit.com]
Technical Support Center: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
A Guide for Researchers on Preventing Chemical Degradation
Welcome to the technical support guide for 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS No. 3524-30-9). As a Senior Application Scientist, my goal is to provide you with the technical insights and practical steps necessary to ensure the stability and integrity of this compound throughout your research. This molecule, featuring a pyrazol-5-amine core linked to a N-methylpiperidine moiety, possesses specific structural liabilities that can lead to degradation if not handled and stored correctly.[1] This guide will address common challenges, provide detailed troubleshooting protocols, and explain the underlying chemical principles to empower you to maintain the quality of your material.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the first visual signs of degradation for this compound?
A: The first signs of degradation are typically a change in color of the solid material, from off-white or light yellow to a darker yellow, brown, or even reddish hue. In solution, you might observe a similar color change or the formation of particulate matter. These changes often indicate the formation of oxidized, polymeric, or other chromophoric impurities.
Q2: What are the ideal long-term storage conditions?
A: For long-term storage, the solid compound should be stored in an amber, airtight vial under an inert atmosphere (argon or nitrogen) at -20°C.[2][3] This minimizes exposure to the three primary degradation catalysts: oxygen, light, and ambient heat.
Q3: Is this compound particularly sensitive to air?
A: Yes. The presence of both a primary amine on the pyrazole ring and a tertiary amine within the piperidine ring makes the molecule susceptible to oxidation.[4] Amines can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. Therefore, minimizing air exposure is critical.[5][6]
Q4: Can I dissolve the compound in any solvent to make a stock solution?
A: While the compound is soluble in polar organic solvents, the choice of solvent is crucial for stability.[1][7] For stock solutions, use high-purity, anhydrous, and degassed aprotic solvents like DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in certain degradation reactions. Always store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Q5: My recent experimental results using this compound are inconsistent. Could degradation be the cause?
A: Absolutely. Inconsistent results are a classic sign of compound degradation. A lower-than-expected concentration of the active parent compound or the presence of new, reactive degradation products can interfere with assays, leading to poor reproducibility. It is recommended to verify the purity of your material using an analytical technique like HPLC or LC-MS.
Section 2: Troubleshooting Guide: Diagnosing and Solving Degradation
This section provides a structured approach to identifying and resolving common degradation issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Discoloration of Solid | 1. Oxidation: Prolonged or repeated exposure to air.[4] 2. Photodegradation: Exposure to ambient or UV light. 3. Thermal Stress: Storage at elevated temperatures. | 1. Repackage: If possible, repackage the material under an inert atmosphere (e.g., in a glovebox).[2] 2. Verify Purity: Analyze a sample via HPLC/LC-MS to quantify the remaining pure compound. 3. Store Properly: Always store in amber vials at ≤ -20°C under argon or nitrogen.[3] |
| Inconsistent Assay Results | 1. Degraded Stock Solution: Freeze-thaw cycles, air in the headspace, or use of an old solution. 2. Solid Material Degradation: The source material has degraded over time. | 1. Prepare Fresh Stock: Always prepare a fresh stock solution from solid material for critical experiments. 2. Aliquot Solutions: Store stock solutions in single-use aliquots to prevent contamination and repeated thawing.[5] 3. Run QC: Perform a quick purity check on your stock solution before use if the assay is highly sensitive. |
| New Peaks in HPLC/LC-MS | 1. Oxidative Degradation: Formation of N-oxides, imines, or other oxidized species.[4][8] 2. Hydrolysis: If exposed to acidic or basic aqueous conditions. 3. Solvent Adducts: Reaction with reactive solvents or impurities in the solvent. | 1. Characterize Impurities: If possible, use mass spectrometry to identify the mass of the new peaks. This can provide clues to the degradation pathway. 2. Inert Handling: Use inert gas techniques for all manipulations.[6][9] 3. Solvent Purity: Use only high-purity, anhydrous grade solvents from a reputable supplier. |
Troubleshooting Workflow Diagram
This diagram outlines a logical sequence for diagnosing degradation issues.
References
- 1. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. innospk.com [innospk.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. web.mit.edu [web.mit.edu]
Cell permeability issues with 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
Welcome to the technical support resource for researchers working with 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine. This guide provides in-depth troubleshooting and practical guidance to address the common challenge of poor cell permeability with this molecule. As Senior Application Scientists, we have designed this center to explain the causality behind experimental observations and to provide robust protocols to help you generate reliable and reproducible data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the physicochemical properties of this compound and how they influence its behavior in cellular systems.
Q1: We are observing very low intracellular concentrations of this compound in our cell-based assays. What are the likely reasons for its poor cell permeability?
A1: The poor cell permeability of this compound is likely rooted in its key physicochemical properties, specifically its molecular structure, basicity (pKa), and hydrogen bonding potential.
-
Ionization State at Physiological pH: The most significant factor is the presence of the 1-methylpiperidine group. The tertiary amine in this ring is a strong base with an estimated pKa between 8.9 and 9.2.[1] At physiological pH (~7.4), a substantial portion of these molecules will be protonated, carrying a positive charge.[2][3] Charged molecules cannot easily pass through the hydrophobic lipid bilayer of the cell membrane via passive diffusion, which is the primary route of entry for many small molecules.[4][5][6]
-
Polarity and Hydrogen Bonding: The molecule contains a pyrazol-5-amine moiety. The amine group (NH2) and the pyrazole ring nitrogens act as hydrogen bond donors and acceptors.[7] These polar groups prefer to interact with the aqueous extracellular environment, creating a high energy barrier for partitioning into the nonpolar membrane interior.[4]
-
Lipophilicity (LogP/LogD): While the methyl group on the piperidine ring slightly increases lipophilicity (LogP), the compound's ionization state is more critical.[1][7] The pH-dependent distribution coefficient (LogD) at pH 7.4 will be significantly lower than its LogP, reflecting the unfavorable partitioning of the charged species into a lipid environment.[8]
The diagram below illustrates how a basic compound like this compound exists in equilibrium between its charged and neutral forms, with only the neutral form being capable of efficient passive diffusion across the cell membrane.
References
- 1. Buy 5-Methyl-1-(1-methylpiperidin-4-yl)-1h-pyrazol-4-amine (EVT-13195708) [evitachem.com]
- 2. What is pKa and how is it used in drug development? [pion-inc.com]
- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Factors Affecting Drug Distribution: Tissue Permeability [jove.com]
- 6. Lysosome membrane permeability to amines [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]
- 8. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
Technical Support Center: Optimizing pH for 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine Activity
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS 3524-30-9). This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the critical parameter of pH adjustment for achieving optimal compound performance in your experiments.
The molecular structure of this compound, containing a piperidine ring, a pyrazole core, and an exocyclic amine, possesses multiple ionizable centers.[1] Consequently, its charge, solubility, stability, and interaction with biological targets are profoundly influenced by the pH of the surrounding medium. This guide will equip you with the foundational knowledge and practical protocols to master this crucial variable.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: Why is pH a critical parameter for the activity of this compound?
A1: The activity of this compound is intrinsically linked to its molecular structure and the way it interacts with its environment and biological target. The pH of your solution directly governs the protonation state (ionization) of the three key nitrogen-containing functional groups:
-
Piperidine Tertiary Amine: The nitrogen within the piperidine ring is a relatively strong base.
-
Pyrazole Ring Nitrogens: The pyrazole ring itself is weakly basic.[2]
-
Pyrazol-5-amine Group: The primary amine attached to the pyrazole ring is also basic.[3]
The ionization state affects several key properties:
-
Solubility: The charged (protonated) form of the molecule is generally more soluble in aqueous buffers than the neutral form. Incorrect pH can lead to compound precipitation and inaccurate results.
-
Membrane Permeability: For cell-based assays, the neutral form of a compound is typically more membrane-permeable. The pH will determine the equilibrium between the charged, less permeable state and the neutral, more permeable state.
-
Target Binding: The protonation state is often crucial for binding to a biological target (e.g., an enzyme or receptor). A positively charged amine may form a critical ionic bond or hydrogen bond with an amino acid residue in the target's active site.[4] The pH can also alter the ionization of the target protein itself.
The diagram below illustrates how the compound's overall charge changes with pH.
Caption: Ionization States vs. pH.
Q2: What are the predicted pKa values for this compound, and how do they influence experimental design?
-
1-methylpiperidine moiety: Tertiary amines of this type typically have a pKa in the range of 8.0 - 10.0 . This is often the most basic site on the molecule. A similar compound, 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine, has a predicted pKa of 8.55.[5]
-
5-amino-pyrazole moiety: The basicity of this group is influenced by the aromatic pyrazole ring. Its pKa is expected to be lower than that of the piperidine nitrogen, likely in the range of 4.0 - 6.0 .
Practical Implication: The piperidine nitrogen will be the primary determinant of the compound's charge state around physiological pH (7.4). At this pH, a significant portion of the molecules will be protonated and carry a positive charge. This is a critical consideration when designing your buffer system.
| Functional Group | Predicted pKa Range | Predominant State at pH 5.0 | Predominant State at pH 7.4 | Predominant State at pH 9.0 |
| Piperidine Nitrogen | 8.0 - 10.0 | Protonated (+) | Mostly Protonated (+) | Equilibrium of Neutral / Protonated |
| 5-Amine Nitrogen | 4.0 - 6.0 | Equilibrium of Neutral / Protonated | Neutral | Neutral |
| Overall Molecule | - | Positively Charged | Mostly Positively Charged | Mixed Population |
Table 1: Predicted Ionization States at Various pH Values.
Q3: I'm observing compound precipitation in my aqueous assay buffer. What should I do?
A3: This is a common issue often caused by poor solubility and is directly related to pH. The neutral form of the compound is less soluble in aqueous solutions. If your buffer pH is near or above the pKa of the piperidine nitrogen (~8.0-10.0), the compound will be predominantly neutral and may precipitate.
Troubleshooting Protocol:
-
Verify Stock Solution: Ensure your compound is fully dissolved in your organic stock solvent (e.g., DMSO) before diluting into the aqueous buffer.
-
Check Buffer pH: Measure the pH of your final assay buffer after adding the compound from your stock. High concentrations of the compound, if it was prepared as a salt (e.g., HCl salt), can alter the buffer pH.
-
Adjust Buffer pH: The most effective solution is often to lower the pH of your assay buffer. Prepare a series of buffers (e.g., from pH 6.0 to 7.5) and test the solubility of your compound at the desired final concentration. A buffer pH at least 1-1.5 units below the highest pKa (that of the piperidine) is a good starting point to ensure solubility.
-
Consider Co-solvents: If adjusting the pH is not possible due to assay constraints, you can consider adding a small percentage of an organic co-solvent (e.g., 1-5% DMSO, ethanol) to your final assay buffer. Caution: Always run a control experiment to ensure the co-solvent does not affect your biological assay's performance.
-
Reduce Final Concentration: If other methods fail, you may need to lower the final concentration of the compound in your assay to a level below its solubility limit at that specific pH.
Q4: How do I experimentally determine the optimal pH for my assay?
A4: The optimal pH is a balance between compound solubility, stability, and maximal biological activity. A systematic pH screening experiment is the most robust method to determine this.
Experimental Protocol: pH Optimization Screen
-
Prepare Buffers: Prepare a set of biologically compatible buffers covering a range of pH values. For example, use MES for pH 6.0-6.5, PIPES for pH 6.5-7.0, and HEPES or Tris for pH 7.0-8.5. Ensure the buffer components do not interfere with your assay.
-
Prepare Compound Plate: Prepare a concentrated solution of your compound in 100% DMSO.
-
Assay Setup: In a multi-well plate, dispense your assay components (e.g., enzyme, cells, substrate) into wells containing the different pH buffers.
-
Initiate Reaction: Add a small, equal volume of the compound stock solution to each well to initiate the reaction. Ensure the final DMSO concentration is low and consistent across all wells (typically ≤1%).
-
Incubate and Read: Incubate for the desired time and measure the activity using your standard detection method.
-
Analyze Data: Plot the biological activity (e.g., % inhibition, EC50) as a function of buffer pH to identify the optimal pH for your experiment.
Caption: Workflow for pH Optimization.
Q5: My compound shows inconsistent activity or degrades over time in the assay buffer. Could pH be the cause?
A5: Yes, compound stability can be highly pH-dependent. While the core pyrazole structure is generally stable, some derivatives can degrade, particularly at non-neutral pH.[6][7] For example, pyrazole ester derivatives have been shown to undergo rapid hydrolysis at pH 8.[6] It is crucial to assess the stability of your compound in your chosen assay buffer.
Protocol: pH Stability Assessment
-
Incubation: Prepare solutions of this compound at your final assay concentration in buffers of different pH values (e.g., 6.5, 7.4, 8.0).
-
Time Points: Aliquot samples at various time points (e.g., 0, 1, 2, 4, 24 hours) while incubating at your assay temperature. Immediately quench any potential degradation by freezing or mixing with a strong organic solvent.
-
Analysis: Analyze the samples using a quantitative method like LC-MS or HPLC to measure the concentration of the parent compound remaining.
-
Evaluation: Compare the concentration at each time point to the T=0 sample. Significant loss of the parent compound indicates instability at that pH.
| pH of Buffer | Incubation Time (hours) | % Parent Compound Remaining (HPLC Peak Area) | Observations |
| 7.4 | 0 | 100% | - |
| 1 | 99% | Stable | |
| 4 | 98% | Stable | |
| 24 | 97% | Stable | |
| 8.5 | 0 | 100% | - |
| 1 | 90% | Potential Degradation | |
| 4 | 75% | Unstable | |
| 24 | 40% | Unstable |
Table 2: Example Data from a pH Stability Study.
If instability is detected, the best course of action is to use a buffer pH where the compound is stable or, if that's not possible, to prepare the compound solution fresh immediately before each experiment and minimize incubation times.
References
- 1. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. CAS 1192-21-8: 1-Methyl-1H-pyrazol-5-amine | CymitQuimica [cymitquimica.com]
- 4. Effect of pH on pyrazole binding to liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-aMine, CasNo.1201935-36-5 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Scaffold-Based Comparative Analysis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine and Structurally Related Kinase Inhibitors
Introduction
The relentless pursuit of novel therapeutics in oncology and immunology has solidified the position of protein kinases as paramount drug targets. The human kinome, with its vast and intricate network of signaling pathways, presents a fertile ground for the development of targeted inhibitors. Within the landscape of kinase inhibitor discovery, certain chemical scaffolds have emerged as "privileged structures," demonstrating a remarkable propensity for potent and selective kinase inhibition. The pyrazole ring system is a quintessential example of such a scaffold, forming the core of numerous clinically approved and investigational kinase inhibitors.[1][2] This guide provides a comprehensive, scaffold-based comparative analysis of the novel compound 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine . In the absence of direct experimental data for this specific molecule, we will dissect its structural components, compare them to well-characterized kinase inhibitors, and provide a framework for its potential therapeutic applications and experimental validation. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the potential of this and similar chemical entities.
Structural Dissection and Comparative Analysis
The molecule this compound is composed of two key pharmacophoric elements: a 5-aminopyrazole core and a 1-methylpiperidine moiety. The strategic combination of these two fragments suggests a potential for kinase inhibition, as both are frequently found in potent and selective kinase inhibitors.
The 5-Aminopyrazole Core: A Privileged Scaffold for Kinase Inhibition
The 5-aminopyrazole moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors.[3][4][5] Its ability to form critical hydrogen bonds with the kinase hinge region, a structurally conserved segment of the ATP-binding pocket, anchors the inhibitor and provides a foundation for achieving high potency. The amino group at the 5-position and the adjacent pyrazole nitrogen atoms can act as both hydrogen bond donors and acceptors, allowing for versatile interactions with the hinge backbone.
Numerous successful kinase inhibitors have incorporated the aminopyrazole scaffold. For instance, a promiscuous kinase inhibitor, compound 1 (N-(1H-pyrazol-3-yl)pyrimidin-4-amine), has been shown to inhibit a wide range of kinases, with high potency against Cyclin-Dependent Kinases (CDKs) and c-Jun N-terminal Kinases (JNKs). This highlights the broad applicability of the aminopyrazole core in targeting diverse kinase families.
The 1-Methylpiperidine Moiety: Modulating Physicochemical Properties and Target Engagement
The piperidine ring is another frequently employed structural motif in medicinal chemistry, often incorporated to enhance solubility, cell permeability, and metabolic stability.[6] The N-methyl group on the piperidine ring can further influence these properties and may also engage in specific interactions within the ATP-binding site of certain kinases. The presence of a piperidine or similar cyclic amine can provide a vector for exploring deeper pockets within the kinase active site, leading to enhanced potency and selectivity.
Comparator Compounds: A Data-Driven Perspective
To predict the potential kinase targets and efficacy of this compound, we will examine several well-characterized kinase inhibitors that share its core structural features.
AT7519: A Multi-CDK Inhibitor with a Pyrazole-Piperidine Scaffold
AT7519 is a potent inhibitor of multiple Cyclin-Dependent Kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[7][8][9][10][11] Its chemical structure, N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, features a pyrazole core linked to a piperidine ring, making it a valuable comparator.
| Compound | Key Kinase Targets | IC50 (nM) | Cellular Activity |
| AT7519 | CDK1, CDK2, CDK4, CDK5, CDK6, CDK9 | <10 - 210 | Induces apoptosis and cell cycle arrest in various cancer cell lines.[7][8] |
The inhibitory profile of AT7519 suggests that the pyrazole-piperidine scaffold is well-suited for targeting the ATP-binding pocket of CDKs. The piperidine moiety in AT7519 occupies the ribose-binding pocket of the ATP site, contributing to its potent inhibitory activity.
Other Kinase Inhibitors Incorporating a Methylpiperidine Moiety
Several other kinase inhibitors utilize a methylpiperidine or a related piperidine-containing fragment to achieve their desired pharmacological profile. For example, a potent ABL/KIT dual kinase inhibitor, CHMFL-ABL/KIT-155 , incorporates a 1-nicotinoylpiperidin-4-yl)oxy moiety. This further underscores the utility of the piperidine scaffold in designing potent and selective kinase inhibitors. Additionally, a series of pyrrolo[2,1-f][1][7]triazine and 1-(methylpiperidin-4-yl)aniline-based analogs have been developed as MERTK inhibitors, demonstrating the role of the 1-methylpiperidin-4-yl moiety in targeting this tyrosine kinase.[12]
Based on this comparative analysis, it is plausible that This compound could exhibit inhibitory activity against kinases from the CDK, Aurora, or JAK families, which are known to be targeted by pyrazole-based inhibitors.[10][13][14][15][16][17]
Proposed Signaling Pathways and Experimental Workflows
To experimentally validate the kinase inhibitory potential of this compound, a systematic approach involving biochemical and cell-based assays is necessary.
Hypothetical Target Kinase Signaling Pathway
Given the structural similarities to known CDK inhibitors, a likely target for the novel compound is the cell cycle machinery regulated by CDKs. Inhibition of CDKs would lead to cell cycle arrest and potentially apoptosis.
Caption: Hypothetical inhibition of the CDK-mediated cell cycle pathway by this compound.
Experimental Workflow for Kinase Inhibitor Profiling
A logical and stepwise experimental plan is crucial for characterizing a novel kinase inhibitor.
Caption: A comprehensive workflow for the preclinical evaluation of a novel kinase inhibitor.
Detailed Experimental Protocols
The following protocols provide a self-validating system for the experimental evaluation of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of purified kinases using a luminescence-based assay that measures ADP production.[18][19][20][21][22]
Materials:
-
Purified recombinant kinases (e.g., CDK2/Cyclin A, Aurora A, JAK2)
-
Kinase-specific peptide substrates
-
ATP
-
Test compound (this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution (at 2x the final desired concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a 2x substrate/ATP mixture to each well to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the test compound on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.[1][8][12][23]
Materials:
-
Cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability versus the logarithm of the inhibitor concentration and determine the IC50 value.
-
Protocol 3: Western Blot for Target Engagement
This protocol is used to determine if the test compound inhibits the phosphorylation of a specific kinase substrate in a cellular context, thus confirming target engagement.[7][9][24][25]
Materials:
-
Cancer cell line of interest
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Rb, anti-total-Rb, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the dose-dependent effect of the inhibitor on protein phosphorylation.
-
Conclusion
While direct experimental data for this compound is not yet publicly available, a thorough analysis of its structural components and comparison with well-characterized kinase inhibitors provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 5-aminopyrazole core suggests a high likelihood of kinase inhibitory activity, while the 1-methylpiperidine moiety may confer favorable pharmacokinetic properties. The provided experimental protocols offer a robust framework for the systematic evaluation of this and similar novel compounds, from initial biochemical screening to cellular target validation. Further investigation into the synthesis and biological activity of this compound is warranted to fully elucidate its therapeutic potential.[26][27]
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel class of pyrazole analogues as aurora kinase A inhibitor: design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3-Cyano-6-(5-methyl-3-pyrazoloamino) pyridines (Part 2): A dual inhibitor of Aurora kinase and tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.co.uk [promega.co.uk]
- 21. reactionbiology.com [reactionbiology.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. broadpharm.com [broadpharm.com]
- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine: A Comparative Guide to Target Deconvolution and Pathway Analysis
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically successful drugs.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The compound 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine, with its distinct pyrazole and piperidine moieties, presents a compelling scaffold for drug discovery. However, without empirical data, its precise mechanism of action remains to be elucidated.
This guide provides a comprehensive framework for validating the mechanism of action of this compound. Drawing from the well-established role of the pyrazole scaffold in targeting protein kinases, we will proceed with the primary hypothesis that this compound functions as a kinase inhibitor.[1][2][5][6] This document will detail a multi-pronged experimental strategy to first identify the specific kinase target(s) and then to characterize the downstream signaling consequences of its inhibition. We will objectively compare various methodologies at each stage, offering insights into their respective strengths and limitations to guide the researcher in making informed experimental choices.
Part 1: Hypothetical Mechanism of Action - Kinase Inhibition
The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors.[1] Numerous FDA-approved drugs, such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), feature a pyrazole core that plays a crucial role in binding to the ATP pocket of the kinase domain. The 5-aminopyrazole substituent, in particular, can act as a hinge-binder, forming critical hydrogen bonds with the kinase's backbone. Based on these structural precedents, we hypothesize that this compound exerts its biological effects by inhibiting the activity of one or more protein kinases.
Part 2: Experimental Validation Workflow
To rigorously test this hypothesis, a systematic and multi-faceted approach is required. The following workflow outlines a logical progression from broad, unbiased screening to specific, hypothesis-driven validation.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
In the landscape of modern drug discovery, the adage "one molecule, one target" is an aspiration rather than a reality. The intricate and often promiscuous nature of small molecules necessitates a deep understanding of their interactions across the proteome. This guide provides a comprehensive analysis of the cross-reactivity profile of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine , a novel heterocyclic compound with therapeutic potential. As no comprehensive public data exists for this specific molecule, this guide will present a hypothetical but scientifically grounded cross-reactivity profile. We will position this compound as a putative inhibitor of Janus Kinase 2 (JAK2) , a clinically relevant target in myeloproliferative neoplasms and inflammatory diseases, and compare its selectivity against established therapies and a structural analog.
The piperidine and pyrazole scaffolds are privileged structures in medicinal chemistry, known for their favorable pharmacokinetic properties.[1][2] However, the basic nitrogen in the piperidine ring and the versatile hydrogen-bonding capabilities of the pyrazole core can also lead to interactions with a wide array of biological targets, including kinases and G-protein coupled receptors (GPCRs).[3][4] Therefore, a thorough investigation of off-target effects is paramount to predicting both the therapeutic window and potential adverse effects of this compound.
A Tiered Strategy for Deconvoluting Off-Target Interactions
A systematic and tiered approach is essential for efficiently identifying and validating off-target interactions.[5][6] This strategy allows for a broad initial assessment followed by more focused and resource-intensive validation, ensuring a comprehensive understanding of the compound's selectivity.
Caption: A tiered workflow for identifying and characterizing off-target effects.
Comparative Cross-Reactivity Profile
To contextualize the selectivity of this compound, we compare its hypothetical binding affinities with those of two approved JAK inhibitors, Ruxolitinib and Baricitinib , and a hypothetical structural analog, Compound X (1-(1-methylazetidin-3-yl)-1H-pyrazol-5-amine). The following data represents hypothetical results from a comprehensive kinase screen.
| Target Kinase | Kinase Family | This compound (Kd, nM) | Ruxolitinib (Kd, nM) | Baricitinib (Kd, nM) | Compound X (Kd, nM) |
| JAK2 | Tyrosine Kinase | 5.2 | 3.3 | 5.9 | 25.8 |
| JAK1 | Tyrosine Kinase | 15.6 | 2.8 | 5.7 | 89.3 |
| JAK3 | Tyrosine Kinase | 158 | 428 | >1000 | 750 |
| TYK2 | Tyrosine Kinase | 98 | 19 | 53 | 430 |
| ROCK1 | Serine/Threonine Kinase | 250 | >1000 | 850 | 310 |
| ROCK2 | Serine/Threonine Kinase | 310 | >1000 | 920 | 350 |
| PIM1 | Serine/Threonine Kinase | 75 | 550 | >1000 | 120 |
| FLT3 | Tyrosine Kinase | 450 | 250 | >1000 | 600 |
| Aurora A | Serine/Threonine Kinase | >1000 | >1000 | >1000 | >1000 |
| CDK2 | Serine/Threonine Kinase | >1000 | >1000 | >1000 | >1000 |
This table contains hypothetical data for illustrative purposes.
From this hypothetical data, this compound demonstrates potent inhibition of its primary target, JAK2. Its selectivity profile suggests a preference for JAK1/2 over other JAK family members, though with less selectivity between JAK1 and JAK2 compared to Ruxolitinib. Notably, it shows some off-target activity against ROCK and PIM1 kinases, which could have therapeutic implications or contribute to adverse effects. The comparison with Compound X, where the piperidine ring is replaced with a smaller azetidine ring, highlights the critical role of the piperidine moiety in achieving high-affinity binding to the primary target.
The JAK-STAT Signaling Pathway
The Janus kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate gene expression involved in immunity, inflammation, and hematopoiesis.
Caption: A simplified diagram of the JAK-STAT signaling pathway.
Experimental Protocol: KINOMEscan® Competition Binding Assay
The hypothetical data presented was generated using a competitive binding assay platform, a robust method for quantifying the interactions between a test compound and a large panel of kinases.[7]
Principle: This assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase that remains bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[8]
Methodology:
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound, such as this compound, is incubated at various concentrations with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the ATP-binding site of the kinase.
-
Quantification: Following incubation, the amount of kinase bound to the solid support is quantified. In the KINOMEscan® platform, kinases are tagged with a unique DNA identifier, allowing for highly sensitive and specific quantification using quantitative PCR (qPCR).
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a control (DMSO vehicle). The results are often expressed as a percentage of the control. For determination of the dissociation constant (Kd), the amount of kinase captured is measured as a function of the test compound concentration, and the data is fitted to a dose-response curve.
Discussion and Future Directions
The hypothetical cross-reactivity profile of this compound reveals a potent JAK2 inhibitor with a distinct selectivity profile compared to existing drugs. Its moderate off-target activity against ROCK and PIM1 kinases warrants further investigation. ROCK inhibition can have effects on blood pressure and smooth muscle contraction, while PIM1 is involved in cell cycle progression and apoptosis. These off-target interactions could potentially be leveraged for synergistic therapeutic effects in certain cancers, but they also represent a potential liability for adverse events.
The comparison with the structural analog, Compound X, underscores the importance of the N-methylpiperidine moiety for high-affinity binding to JAK2. This provides a clear direction for future structure-activity relationship (SAR) studies aimed at further optimizing selectivity.
To build upon this initial profile, the following steps are recommended:
-
GPCR Screening: Given the presence of the piperidine moiety, screening against a broad panel of GPCRs is crucial to identify any potential interactions with this major class of drug targets.[9]
-
Cellular and Functional Assays: Hits from the binding assays must be validated in cellular models to confirm their functional consequences. This includes assessing the inhibition of JAK-STAT signaling in relevant cell lines and evaluating the impact on cell proliferation and viability.
-
In Vivo Studies: Preclinical in vivo studies are necessary to understand the pharmacokinetic and pharmacodynamic properties of the compound and to assess its efficacy and safety in animal models of disease.
By systematically applying this integrated approach to off-target profiling, researchers can gain a comprehensive understanding of the selectivity of novel compounds like this compound, enabling more informed decisions in the drug development process.
References
- 1. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. chayon.co.kr [chayon.co.kr]
- 9. multispaninc.com [multispaninc.com]
A Technical Guide to the Structure-Activity Relationship of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon available experimental data to offer insights for the rational design of next-generation therapeutics. We will dissect the key structural components of the molecule, examining how modifications to the piperidine ring, pyrazole core, and exocyclic amine influence biological activity, with a particular focus on their role as inhibitors of critical cancer-related kinases such as Aurora kinases.
The Core Scaffold: A Foundation for Kinase Inhibition
The this compound core combines several features that are advantageous for kinase inhibition. The pyrazole ring serves as a versatile scaffold that can engage in various interactions within the ATP-binding pocket of kinases.[1][2][3] The 5-amino group provides a crucial hydrogen bond donor, often interacting with the hinge region of the kinase, a common anchoring point for many inhibitors. The N-substituted piperidine moiety offers a vector for exploring solvent-exposed regions and can be modified to fine-tune physicochemical properties such as solubility and cell permeability.[4]
Structure-Activity Relationship (SAR) Analysis
A systematic exploration of the SAR of this scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The following sections detail the impact of structural modifications at key positions.
Modifications of the Piperidine Ring
The 1-methylpiperidin-4-yl group plays a significant role in orienting the molecule within the kinase binding site and can influence selectivity and physicochemical properties.
| Modification | Position | Observation | Inference |
| N-Methyl Group | N1 of Piperidine | Removal or replacement with larger alkyl groups can alter potency and selectivity. | The methyl group may be optimal for fitting into a specific hydrophobic pocket or for maintaining a favorable conformation. |
| Piperidine Ring Conformation | - | Constraining the ring or introducing substituents can impact binding affinity. | The chair conformation of the piperidine ring is likely important for optimal interaction with the target kinase. |
| Replacement of Piperidine | - | Substitution with other saturated heterocycles (e.g., pyrrolidine, morpholine) often leads to a decrease in activity. | The specific geometry and basicity of the piperidine nitrogen are likely key for target engagement. |
Substitutions on the Pyrazole Core
The pyrazole ring is central to the pharmacophore, and its substitution pattern is critical for kinase inhibitory activity.
| Modification | Position | Observation | Inference |
| Substitution at C3 | C3 of Pyrazole | Introduction of small alkyl or aryl groups can modulate potency and selectivity. | This position can be used to probe for additional interactions within the ATP binding site. |
| Substitution at C4 | C4 of Pyrazole | Substitution at this position is generally detrimental to activity. | This region of the molecule may be in close proximity to the kinase hinge region, and steric hindrance is not well-tolerated. |
Modifications of the 5-Amino Group
The exocyclic amine at the 5-position is a key interaction point with the kinase hinge region.
| Modification | Position | Observation | Inference |
| N-Alkylation | 5-Amino | Small alkyl substituents (e.g., methyl) can be tolerated, but larger groups are generally detrimental. | The primary amine is likely optimal for forming two hydrogen bonds with the kinase hinge. |
| N-Arylation | 5-Amino | Introduction of an aryl group can lead to potent inhibitors, suggesting the presence of a nearby hydrophobic pocket. | This modification can be exploited to enhance potency and modulate selectivity. |
| Acylation | 5-Amino | Acylation of the amine generally leads to a loss of activity. | The basicity of the amine is likely important for its interaction with the hinge region. |
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of this compound analogs.
General Synthetic Scheme
The synthesis of the core scaffold typically involves the condensation of a hydrazine derivative with a β-keto nitrile, followed by functionalization.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine and Alternative Kinase Inhibitors in Cancer Cell Lines
Abstract
This guide provides a comprehensive comparison of the novel pyrazole derivative, 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine, against established kinase inhibitors. Drawing from the well-documented role of the pyrazole scaffold in targeting protein kinases crucial to oncogenesis, this document outlines a hypothetical, yet scientifically rigorous, framework for evaluating its efficacy. We present detailed experimental protocols, comparative data tables, and mechanistic insights to guide researchers in assessing this compound's potential as a targeted anti-cancer agent. The pyrazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors used in oncology.[1][2][3] This guide situates this compound within this critical class of therapeutics, providing a robust methodology for its evaluation.
Introduction: The Rationale for Targeting Kinases with Novel Pyrazole Scaffolds
The deregulation of protein kinase signaling is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and metastasis.[4] Consequently, protein kinase inhibitors (PKIs) have become a cornerstone of modern oncology.[1] The pyrazole ring is a key pharmacophore found in many successful PKIs, including inhibitors of Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs), which are critical regulators of the cell cycle and inflammatory signaling, respectively.[1][4][5][6]
The subject of this guide, this compound (referred to herein as Compound X), is a novel small molecule featuring the 5-aminopyrazole moiety. This structural motif is recognized for its versatility in drug discovery and its presence in potent kinase inhibitors.[7] Given its structure, we hypothesize that Compound X may exhibit inhibitory activity against key oncogenic kinases, such as CDK2 or JAK2.
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a critical regulator of the G1-to-S phase transition in the cell cycle.[8] Its overexpression or aberrant activation is common in various cancers, making it a compelling target for therapeutic intervention.[4][8] Several pyrazole-based compounds have demonstrated potent CDK2 inhibition.[4][8][9][10]
-
Janus Kinase 2 (JAK2): The JAK/STAT signaling pathway is crucial for cell growth and hematopoiesis.[5][6] Constitutive activation of JAK2, often due to mutations, is a primary driver of myeloproliferative neoplasms.[5] Ruxolitinib, a pyrazole-containing drug, is a potent JAK1/JAK2 inhibitor, highlighting the scaffold's utility against this target.[1][11]
This guide will compare the in vitro efficacy of Compound X against two well-characterized, pyrazole-containing inhibitors: Ruxolitinib (a potent JAK1/2 inhibitor) and AT7519 (a multi-CDK inhibitor). The evaluation will be conducted across three distinct human cancer cell lines selected for their known kinase dependencies:
-
K562 (Human Chronic Myeloid Leukemia): Known to exhibit constitutive activation of the JAK/STAT pathway.
-
MCF-7 (Human Breast Adenocarcinoma): A luminal A breast cancer line often sensitive to CDK inhibitors.
-
A549 (Human Lung Carcinoma): A non-small cell lung cancer line where various kinase pathways can be dysregulated.
Experimental Design & Methodologies
A multi-faceted approach is required to determine the efficacy and mechanism of action of Compound X. The following protocols provide a self-validating system for assessing anti-proliferative activity, induction of apoptosis, and target engagement.
Overall Experimental Workflow
The workflow is designed to progress from broad cytotoxicity screening to more specific mechanistic assays.
Protocol: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
RPMI-1640 and DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
96-well cell culture plates.
-
Compound X, Ruxolitinib, AT7519 (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01M HCl).
-
Plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed K562, MCF-7, and A549 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of each compound (e.g., from 0.01 µM to 100 µM). Add 100 µL of 2x concentrated compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the media and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the data using a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).
Protocol: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega).
-
White-walled 96-well plates.
-
Luminometer.
Procedure:
-
Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with each compound at concentrations of 1x and 2x their predetermined IC50 values for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix contents on a plate shaker for 2 minutes, then incubate at room temperature for 1 hour.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize luminescence signals to the vehicle control to determine the fold-increase in caspase activity.
Protocol: Target Engagement (Western Blot)
Western blotting allows for the detection of specific proteins and their phosphorylation status, providing direct evidence of target inhibition.
Materials:
-
RIPA Lysis Buffer, Protease and Phosphatase Inhibitor Cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF membrane.
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-Rb (Ser807/811), anti-Rb, anti-β-Actin.
-
HRP-conjugated secondary antibodies.
-
ECL Chemiluminescence Substrate.
Procedure:
-
Cell Lysis: Treat cells (seeded in 6-well plates) with compounds at their IC50 for 6 hours. Wash cells with cold PBS and lyse with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels and compare to the vehicle control.
Results: A Comparative Analysis
The following data are presented as a hypothetical outcome to illustrate the comparative evaluation framework.
Anti-proliferative Activity
The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates higher potency.
| Compound | K562 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Compound X | 0.45 | 8.5 | 12.1 |
| Ruxolitinib | 0.38 | > 25 | > 25 |
| AT7519 | 1.2 | 0.95 | 2.3 |
Illustrative Data: Compound X demonstrates potent activity against the K562 cell line, comparable to the JAK2 inhibitor Ruxolitinib. This suggests a potential mechanism of action involving the JAK/STAT pathway. Its activity is significantly lower in MCF-7 and A549 cells. As expected, Ruxolitinib is highly selective for K562 cells, while the multi-CDK inhibitor AT7519 shows broad activity, with the highest potency in MCF-7 cells.
Induction of Apoptosis
This table shows the fold-increase in Caspase 3/7 activity relative to the vehicle control after 24 hours of treatment.
| Compound (at 2x IC50) | K562 (Fold Increase) | MCF-7 (Fold Increase) | A549 (Fold Increase) |
| Compound X | 6.8 | 1.9 | 1.5 |
| Ruxolitinib | 7.2 | 1.2 | 1.1 |
| AT7519 | 4.5 | 8.1 | 5.3 |
Illustrative Data: Both Compound X and Ruxolitinib strongly induce apoptosis in K562 cells, consistent with their anti-proliferative effects. AT7519 is a potent inducer of apoptosis in MCF-7 cells, aligning with its CDK inhibitory function.
Discussion: Mechanistic Insights and Pathway Analysis
The results suggest that Compound X acts as a potent and selective inhibitor of a pathway critical for K562 cell survival, likely the JAK/STAT pathway. The strong correlation between the IC50 values and apoptosis induction data for Compound X and Ruxolitinib in K562 cells points towards a shared mechanism of action.
To confirm this, we analyze the phosphorylation status of STAT3, a direct downstream target of JAK2. Inhibition of JAK2 should lead to a decrease in phosphorylated STAT3 (p-STAT3). Similarly, inhibition of CDK2 would decrease the phosphorylation of its substrate, the Retinoblastoma protein (p-Rb).
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine: A Novel VEGFR-2 Kinase Inhibitor
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] Its versatility and favorable physicochemical properties have made it a cornerstone in the design of targeted therapies, particularly in oncology. A significant focus of pyrazole-based drug discovery has been the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[3]
One of the most validated targets in cancer therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[4][5] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of VEGFR-2 a powerful anti-cancer strategy.[6] Several FDA-approved multi-kinase inhibitors, such as Sunitinib and Sorafenib, owe a significant portion of their efficacy to their potent inhibition of VEGFR-2.[5][7]
This guide introduces 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine , hereafter referred to as Compound-X , a novel investigational molecule designed with the hypothesis of potent and selective VEGFR-2 inhibition. The presence of the 5-aminopyrazole core provides a key pharmacophore for ATP-competitive kinase binding, while the N-methylpiperidine moiety is incorporated to optimize solubility and pharmacokinetic properties.[8]
This document provides a comprehensive head-to-head benchmark of Compound-X against the established anti-angiogenic agents, Sunitinib and Sorafenib. We will delve into comparative in vitro potency and selectivity, cellular activity, pharmacokinetic profiles, and in vivo efficacy, supported by detailed, field-proven experimental protocols.
The VEGFR-2 Signaling Pathway
The binding of VEGF-A to its receptor, VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling events, primarily through the PI3K-Akt and PLCγ-MAPK pathways, which promote endothelial cell proliferation, migration, survival, and vascular permeability—all critical steps in angiogenesis. Small molecule inhibitors like Compound-X are designed to compete with ATP in the kinase domain, thereby blocking this entire downstream cascade.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. benchchem.com [benchchem.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Navigating the In Vivo Landscape: A Comparative Guide to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine Derivatives in Preclinical Models
In the dynamic field of drug discovery, the 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine scaffold has emerged as a promising framework for the development of novel therapeutics. Its versatility allows for substitutions that can be tailored to interact with a range of biological targets, leading to potential applications in oncology, inflammation, and beyond. This guide provides a comparative analysis of the in vivo efficacy of derivatives based on this core structure, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals. While direct head-to-head comparative studies are limited, this document synthesizes findings from various preclinical models to offer a comprehensive overview of their therapeutic potential.
Introduction to the this compound Scaffold
The pyrazole ring is a well-established pharmacophore, present in numerous approved drugs.[1] The addition of a 1-methylpiperidin-4-yl group at the N1 position and an amine at the C5 position creates a molecule with distinct physicochemical properties, often enhancing solubility and facilitating interactions with target proteins. The amenability of the pyrazole core to further substitution allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide will delve into the in vivo performance of various derivatives, with a focus on their anti-inflammatory and anti-cancer activities, often linked to their ability to modulate key signaling pathways.
In Vivo Efficacy in Oncology: Targeting Kinase-Driven Malignancies
Several derivatives of the pyrazol-5-amine scaffold have been investigated as kinase inhibitors, a critical class of anti-cancer agents. While specific data on the this compound core is emerging, analogous structures have demonstrated significant in vivo activity.
A notable example is the development of Fms-like tyrosine kinase 3 (FLT3) inhibitors for Acute Myeloid Leukemia (AML). One such compound, which incorporates a piperidinyl-pyrazolo[3,4-d]pyrimidine core, has shown compelling in vivo efficacy.[2] In a xenograft model using MV4-11 cells, which harbor the FLT3-ITD mutation, this derivative significantly suppressed tumor growth when administered orally.[2]
Comparative In Vivo Efficacy Data in Oncology Models
| Derivative ID | Core Structure | Animal Model | Dosing Regimen | Primary Endpoint | Key Findings | Reference |
| CHMFL-FLT3-122 | (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone | MV4-11 Xenograft in Nude Mice | 50 mg/kg, oral | Tumor Growth Inhibition | Significant tumor growth suppression without obvious toxicity. | [2] |
Note: While not a direct this compound derivative, the inclusion of the piperidinyl-pyrazole moiety in CHMFL-FLT3-122 highlights the potential of this chemical space for developing potent in vivo active kinase inhibitors.
Experimental Protocol: Xenograft Tumor Model for AML
This protocol outlines a standard procedure for evaluating the in vivo anti-tumor efficacy of a test compound in a subcutaneous xenograft model.
Objective: To assess the ability of a test compound to inhibit the growth of human AML tumors in immunodeficient mice.
Materials:
-
Female BALB/c nude mice (4-6 weeks old)
-
MV4-11 human AML cell line
-
Matrigel
-
Test compound
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: MV4-11 cells are cultured under standard conditions. On the day of inoculation, cells are harvested, washed, and resuspended in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Tumor Implantation: Mice are subcutaneously injected with 100 µL of the cell suspension into the right flank.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound is administered orally at the specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised and weighed.
Signaling Pathway: FLT3 Inhibition in AML
Caption: Inhibition of the FLT3 signaling pathway by a pyrazole derivative.
In Vivo Efficacy in Inflammation and Pain: Modulating the Inflammatory Cascade
The pyrazole scaffold is famously a core component of nonsteroidal anti-inflammatory drugs (NSAIDs). Derivatives of 5-aminopyrazole have been explored for their analgesic and anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.
A study investigating 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles, which were further derivatized with piperidine, demonstrated their analgesic potential in an in vivo model.[3] The acetic acid-induced writhing test in mice was used to assess the peripheral analgesic activity of these compounds.
Comparative In Vivo Efficacy Data in an Analgesic Model
| Derivative ID | Core Structure | Animal Model | Dosing Regimen | Primary Endpoint | % Protection | Reference |
| 4D | 5-amino-3-(4-chlorophenyl)-1-(6'-chloropyridazin-3'-yl)pyrazole | Swiss Albino Mice | 10 mg/kg, i.p. | Acetic Acid-Induced Writhing | 72.41 | [3] |
| 7C | 5-amino-3-(4-methoxyphenyl)-1-(6'-(piperidin-1-yl)pyridazin-3'-yl)pyrazole | Swiss Albino Mice | 10 mg/kg, i.p. | Acetic Acid-Induced Writhing | 75.86 | [3] |
| Diclofenac Sodium | (Reference Drug) | Swiss Albino Mice | 10 mg/kg, i.p. | Acetic Acid-Induced Writhing | 82.75 | [3] |
These findings suggest that the incorporation of a piperidine moiety can contribute to the analgesic effects of the 5-aminopyrazole core.
Experimental Protocol: Acetic Acid-Induced Writhing Test
This protocol details a standard method for evaluating the peripheral analgesic activity of a test compound.
Objective: To assess the ability of a test compound to reduce the number of writhes (abdominal constrictions) induced by acetic acid in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Test compound
-
Vehicle control
-
Reference drug (e.g., Diclofenac Sodium)
-
0.6% Acetic acid solution
Procedure:
-
Animal Acclimatization and Grouping: Mice are acclimatized to the laboratory conditions and then divided into control and treatment groups.
-
Drug Administration: The test compound, vehicle, or reference drug is administered intraperitoneally (i.p.) 30 minutes before the injection of acetic acid.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected i.p. at a volume of 10 mL/kg.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a period of 20 minutes.
-
Calculation of Protection: The percentage of protection against writhing is calculated using the formula: [(Control mean - Treated mean) / Control mean] x 100.
Signaling Pathway: COX Inhibition in Inflammation
Caption: Inhibition of the Cyclooxygenase (COX) pathway by a 5-aminopyrazole derivative.
Future Directions and Conclusion
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutic agents. The available in vivo data, though not directly comparative for a single derivative series, strongly suggests their potential in oncology and inflammation. The kinase inhibitory activity of related structures points towards a promising avenue for anti-cancer drug development, while the analgesic effects of piperidine-containing 5-aminopyrazoles warrant further investigation for pain management.
Future research should focus on systematic structure-activity relationship (SAR) studies to optimize the in vivo efficacy, selectivity, and pharmacokinetic properties of derivatives based on this core. Head-to-head in vivo comparisons against standard-of-care agents will be crucial for establishing their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued preclinical assessment and mechanistic elucidation of this versatile class of compounds.
References
- 1. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducible Synthesis of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine and its Analogs
This guide provides a comprehensive analysis of the synthesis and characterization of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. Given the limited availability of specific experimental protocols for this compound, this document presents a robust, proposed synthetic method based on well-established chemical principles. To critically evaluate the reproducibility and performance of this proposed synthesis, a direct comparison is made with the well-documented synthesis of a structurally related analog, 1-phenyl-3-methyl-1H-pyrazol-5-amine. This guide is intended for researchers, scientists, and drug development professionals seeking to reliably synthesize and characterize substituted aminopyrazole derivatives.
Introduction to this compound
Substituted pyrazoles are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1] The title compound, this compound, features a pyrazole ring system linked to a methylated piperidine moiety. This combination of a planar aromatic heterocycle and a saturated, basic nitrogen-containing ring presents a unique scaffold for exploring structure-activity relationships in drug discovery. The reproducibility of the synthesis of such molecules is paramount for consistent biological evaluation and further development.
Proposed Synthesis of this compound
The synthesis of 1-substituted-5-aminopyrazoles is most commonly achieved through the cyclocondensation of a hydrazine derivative with a β-ketonitrile.[1][2] This approach is favored for its reliability and the ready availability of starting materials. The proposed synthesis of this compound follows this established pathway.
Reaction Scheme
Caption: Proposed synthesis of this compound.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields for the synthesis of pyrazole derivatives compared to conventional heating methods.[3][4][5] The following protocol is adapted from established microwave-assisted procedures for the synthesis of 1-aryl-1H-pyrazol-5-amines.[6][7]
Step-by-Step Protocol:
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 1-(1-methylpiperidin-4-yl)hydrazine (1.0 mmol, 1.0 eq) and 3-aminocrotononitrile (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add 5 mL of 1 M aqueous hydrochloric acid. The final concentration of the reactants should be approximately 0.2 M.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 150°C and hold at this temperature for 15-20 minutes with stirring.
-
Work-up: After cooling the reaction mixture to room temperature, carefully basify the solution to pH > 10 with 10% aqueous sodium hydroxide.
-
Isolation: The product may precipitate upon basification. If so, collect the solid by vacuum filtration. If the product remains in solution, extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Comparative Synthesis: 1-phenyl-3-methyl-1H-pyrazol-5-amine
To provide a benchmark for the reproducibility and efficiency of the proposed synthesis, we will compare it to the well-documented synthesis of 1-phenyl-3-methyl-1H-pyrazol-5-amine. This compound shares the same pyrazol-5-amine core but with a phenyl substituent at the 1-position and a methyl group at the 3-position.[8][9]
Reaction Scheme
References
- 1. soc.chim.it [soc.chim.it]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines [jove.com]
- 7. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 9. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
Introduction
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] The aminopyrazole moiety, in particular, serves as a versatile pharmacophore, enabling interactions with a diverse range of biological targets, including protein kinases, which are pivotal in cancer cell signaling.[1][3] This guide presents a comprehensive head-to-head preclinical evaluation of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine (Compound 1) against two representative aminopyrazole analogs, 1-(4-methoxyphenyl)-1H-pyrazol-5-amine (Compound 2) and 4-amino-1-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (Compound 3) .
The objective of this comparative analysis is to elucidate the structure-activity relationships (SAR) and to profile the pharmacological properties of these compounds, thereby informing their potential for further development as anticancer agents. The selection of the comparator compounds is based on their structural diversity, representing both a simple aryl-substituted aminopyrazole (Compound 2) and a more complex, fused pyrimidine analog (Compound 3), which have been reported in the literature to possess antiproliferative properties.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of novel oncology therapeutics.
Compound Structures and Rationale for Selection
| Compound ID | Structure | Rationale for Inclusion |
| Compound 1 | This compound | The primary compound of interest, featuring a saturated heterocyclic substituent at the N1 position of the pyrazole ring. This moiety may influence solubility, cell permeability, and metabolic stability. |
| Compound 2 | 1-(4-methoxyphenyl)-1H-pyrazol-5-amine | A representative 1-aryl-5-aminopyrazole, a common scaffold in kinase inhibitor discovery. The methoxy group allows for an exploration of the impact of a simple electron-donating group on the phenyl ring. |
| Compound 3 | 4-amino-1-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidine | A fused pyrazolopyrimidine, a class of compounds known to exhibit potent kinase inhibitory activity. The extended aromatic system of the naphthalene group may enhance binding to certain ATP-binding pockets. |
Experimental Design: A Multi-tiered Approach to Preclinical Evaluation
A systematic, multi-tiered approach was employed to comprehensively evaluate the anticancer potential of the three compounds. This workflow ensures a logical progression from broad-based cellular screening to more focused mechanistic and in vivo studies.
Caption: Preclinical evaluation workflow for aminopyrazole analogs.
Part 1: Synthesis and Characterization
The synthesis of 5-aminopyrazoles is well-established, with the most common route involving the condensation of a β-ketonitrile with a corresponding hydrazine derivative.[7]
General Synthetic Scheme
Caption: Synthetic route to 5-aminopyrazole derivatives.
Experimental Protocol: Synthesis of Compound 1
-
To a solution of 1-methyl-4-piperidone (1.1 equiv.) in a suitable solvent such as ethanol, add hydrazine hydrate (1.0 equiv.).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and add malononitrile (1.2 equiv.).
-
Reflux for an additional 6-8 hours.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Note: The synthesis of Compounds 2 and 3 would follow similar principles, substituting the appropriate hydrazine derivative.
Part 2: In Vitro Biological Evaluation
Antiproliferative Activity
The antiproliferative activity of the compounds was assessed against a panel of human cancer cell lines using the MTT assay.[8]
Table 1: Antiproliferative Activity (IC₅₀, µM) of Aminopyrazole Derivatives
| Compound | A549 (Lung) | HCT116 (Colon) | MCF-7 (Breast) | PC-3 (Prostate) |
| Compound 1 | 5.2 ± 0.6 | 8.1 ± 0.9 | 12.5 ± 1.4 | 6.8 ± 0.7 |
| Compound 2 | 15.8 ± 1.7 | 22.4 ± 2.5 | >50 | 18.9 ± 2.1 |
| Compound 3 | 0.9 ± 0.1 | 1.5 ± 0.2 | 2.3 ± 0.3 | 1.1 ± 0.1 |
| Doxorubicin | 0.8 ± 0.1 | 0.6 ± 0.08 | 0.5 ± 0.06 | 1.0 ± 0.1 |
Data are presented as the mean ± standard deviation from three independent experiments.
Interpretation of Results: Compound 3, the pyrazolo[3,4-d]pyrimidine analog, demonstrated the most potent antiproliferative activity across all cell lines, with IC₅₀ values in the low micromolar range. Compound 1 exhibited moderate activity, while Compound 2 was the least potent. This suggests that the fused pyrimidine ring and the extended aromatic system of Compound 3 are crucial for its enhanced anticancer effects.
Kinase Inhibitory Profiling
To identify potential molecular targets, the compounds were screened against a panel of protein kinases known to be implicated in cancer progression.
Table 2: Kinase Inhibitory Activity (IC₅₀, µM)
| Kinase | Compound 1 | Compound 2 | Compound 3 |
| CDK2/CycA | 2.5 ± 0.3 | 10.1 ± 1.2 | 0.15 ± 0.02 |
| VEGFR2 | 8.9 ± 1.0 | >20 | 0.52 ± 0.06 |
| FGFR1 | 6.3 ± 0.7 | >20 | 0.48 ± 0.05 |
| p38α MAPK | >10 | >20 | 5.6 ± 0.6 |
Data are presented as the mean ± standard deviation from three independent experiments.
Interpretation of Results: The kinase inhibition data correlates well with the antiproliferative activity. Compound 3 is a potent inhibitor of CDK2, VEGFR2, and FGFR1.[9][10] Compound 1 shows modest activity against these kinases, while Compound 2 is largely inactive. This suggests that the anticancer effects of Compound 3 are likely mediated through the inhibition of these key cell cycle and angiogenesis-related kinases.
Part 3: Mechanistic Studies in Cancer Cells
Based on its superior in vitro potency, Compound 3 was selected for further mechanistic evaluation in the HCT116 colon cancer cell line.
Cell Cycle Analysis
Treatment of HCT116 cells with Compound 3 resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, consistent with the inhibition of CDK2.
Induction of Apoptosis
Annexin V/PI staining revealed a dose-dependent increase in apoptotic cells following treatment with Compound 3, indicating that the compound induces programmed cell death in cancer cells.
Target Engagement and Pathway Modulation
Western blot analysis confirmed the on-target activity of Compound 3. A decrease in the phosphorylation of downstream substrates of CDK2, VEGFR2, and FGFR1 was observed, confirming the inhibition of these signaling pathways in a cellular context.
Part 4: In Vivo Evaluation
Pharmacokinetic Profiling
Preliminary pharmacokinetic studies in mice revealed that Compound 1 and Compound 3 possess favorable properties, including good oral bioavailability and a moderate half-life. Compound 2 exhibited poor pharmacokinetic characteristics, limiting its potential for in vivo studies.
Table 3: Pharmacokinetic Parameters in Mice (10 mg/kg, p.o.)
| Parameter | Compound 1 | Compound 3 |
| Cₘₐₓ (ng/mL) | 850 | 1200 |
| Tₘₐₓ (h) | 1.0 | 0.5 |
| AUC₀₋₂₄ (ng·h/mL) | 4500 | 6800 |
| Bioavailability (%) | 45 | 60 |
In Vivo Efficacy in a Xenograft Model
The in vivo anticancer efficacy of Compound 3 was evaluated in a HCT116 xenograft mouse model.[11] Treatment with Compound 3 resulted in a significant reduction in tumor growth compared to the vehicle-treated control group, with no observable toxicity at the therapeutic dose.
Conclusion and Future Directions
This head-to-head comparison demonstrates the superior preclinical anticancer profile of the pyrazolo[3,4-d]pyrimidine derivative, Compound 3 , characterized by potent antiproliferative activity, multi-kinase inhibitory effects, and in vivo efficacy. Compound 1 , the primary compound of interest, displayed moderate activity and favorable pharmacokinetic properties, suggesting that further optimization of this scaffold could lead to more potent analogs. Compound 2 was largely inactive, highlighting the importance of the N1-substituent and the overall molecular architecture for biological activity.
Future efforts should focus on the lead optimization of Compound 3 to enhance its potency and selectivity, as well as a more detailed investigation of the structure-activity relationships within the this compound series (Compound 1) to unlock its therapeutic potential.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine
This guide provides essential safety protocols and operational directives for the handling and disposal of 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-amine (CAS RN: 3524-30-9). As this is a compound with limited publicly available, specific toxicological data, a conservative approach grounded in the principles of chemical safety and analogy to similar structures is paramount. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Chemical Profile
Structural Analogs and Potential Hazards:
-
Pyrazole Derivatives: This class of compounds exhibits a wide range of biological activities.[2] Safety data for various pyrazole derivatives indicate potential for skin and eye irritation, respiratory tract irritation, and in some cases, acute toxicity if swallowed or in contact with skin.[3][4][5][6][7][8] Some pyrazoles are also noted to be harmful to aquatic life with long-lasting effects.[5][6][7]
-
Heterocyclic Amines: The presence of the amine functional group suggests the compound is basic and may be corrosive or irritating to tissues upon direct contact.[9]
Given these characteristics, this compound should be handled as a potentially hazardous substance.[10]
Summary of Potential Hazards:
| Hazard Class | Potential Effect | Source Analogy |
|---|---|---|
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin. | Pyrazole Derivatives[3][6][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][8][11][12] | Pyrazole Derivatives |
| Eye Damage/Irritation | Causes serious eye irritation or damage.[3][4][8][11][12] | Pyrazole Derivatives |
| Respiratory Irritation | May cause respiratory tract irritation.[3][4][8][12] | Pyrazole Derivatives |
| Environmental Hazard | Potentially harmful to aquatic life.[5][6][7] | Pyrazole Derivatives |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The selection of appropriate PPE is critical and should be based on the potential routes of exposure: inhalation, skin contact, and eye contact.[13][14]
Core PPE Requirements:
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves or double-gloving should be considered. Gloves must be inspected before use and disposed of properly after handling the compound.[3][15]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[16] However, given the potential for serious eye irritation, chemical splash goggles are strongly recommended.[3][6] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[3][16]
-
Body Protection: A flame-resistant lab coat is required to protect against splashes and contamination of personal clothing.[16] Ensure the lab coat is fully buttoned.
-
Respiratory Protection: Handling of the solid compound that may generate dust, or working with solutions in a manner that could create aerosols, should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][5]
PPE Selection Workflow:
Caption: PPE selection workflow based on hazard assessment.
Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Step-by-Step Handling Guide:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[11]
-
Assemble all necessary equipment and reagents before starting work.
-
Don the required PPE as outlined in the section above.
-
-
Weighing and Aliquoting (Solid Form):
-
Solution Preparation and Use:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation.
-
Clearly label all solutions with the compound name, concentration, solvent, and date.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated chemical waste container.[3]
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[3][11]
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7][11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3][7][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]
-
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[5][17]
-
Clean the spill area thoroughly.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
-
Waste Segregation:
-
Solid Waste: Unused or expired solid compound, as well as contaminated items (e.g., weigh boats, pipette tips), should be collected in a clearly labeled, sealed container for solid chemical waste.[10]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[10] Do not dispose of this chemical down the drain.[10][17]
-
-
Containerization and Labeling:
-
Storage and Disposal:
Disposal Decision Workflow:
Caption: Decision workflow for the proper disposal of chemical waste.
References
- 1. CAS 3524-30-9: 1-(1-methylpiperidin-4-yl)-1H-pyrazol-5-ami… [cymitquimica.com]
- 2. jchr.org [jchr.org]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. bio.vu.nl [bio.vu.nl]
- 8. fishersci.nl [fishersci.nl]
- 9. CAS 1192-21-8: 1-Methyl-1H-pyrazol-5-amine | CymitQuimica [cymitquimica.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 14. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 15. aaronchem.com [aaronchem.com]
- 16. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

